molecular formula C10H18BrNO2 B060578 N-Boc-4-bromopiperidine CAS No. 180695-79-8

N-Boc-4-bromopiperidine

Katalognummer: B060578
CAS-Nummer: 180695-79-8
Molekulargewicht: 264.16 g/mol
InChI-Schlüssel: KZBWIYHDNQHMET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-bromopiperidine-1-carboxylate (CAS 143900-44-1) is a high-value, versatile chemical building block extensively employed in medicinal chemistry and drug discovery research. This compound features a piperidine ring that is strategically functionalized with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen and a reactive bromine atom at the 4-position. The Boc group ensures stability and orthogonal deprotection under mild acidic conditions, revealing the secondary amine for further derivatization. The primary research value of this reagent lies in its role as a pivotal precursor for the synthesis of diverse piperidine-based scaffolds. The bromine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, enabling the introduction of complex aromatic, heteroaromatic, and other functional groups to the piperidine core. Consequently, researchers utilize this compound to construct sophisticated molecular libraries targeting a wide range of biological processes, particularly in the development of central nervous system (CNS) agents, kinase inhibitors, and GPCR ligands. Its well-defined reactivity and stability make it an indispensable tool for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of lead compounds.

Eigenschaften

IUPAC Name

tert-butyl 4-bromopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBWIYHDNQHMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573882
Record name tert-Butyl 4-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180695-79-8
Record name tert-Butyl 4-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-bromopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to N-Boc-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-bromopiperidine is a vital heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperidine (B6355638) ring protected with a tert-butyloxycarbonyl (Boc) group and a bromine atom at the 4-position, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

Core Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and reactivity in various chemical transformations. The following table summarizes its key quantitative data.

PropertyValue
CAS Number 180695-79-8[1][2][3][4]
Molecular Formula C₁₀H₁₈BrNO₂[1][2][3]
Molecular Weight 264.16 g/mol [1][3][5]
Appearance Colorless to light yellow oil or low melting solid[1]
Melting Point 42 °C[2][6]
Boiling Point 296.599 °C at 760 mmHg[2]; 100-118 °C at 0.5 mmHg[5][6]
Density 1.327 g/cm³[2]; 1.3403 g/mL at 25 °C[5]
Refractive Index n20/D 1.4905[2][5]
Flash Point 133.179 °C[2]; >110 °C (closed cup)[5]
Vapor Pressure 0.001 mmHg at 25°C[2][6]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Complexity 205[2]

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the protection of the nitrogen atom of 4-bromopiperidine (B2556637) with a Boc group.

Experimental Protocol: Synthesis of tert-butyl 4-bromopiperidine-1-carboxylate[7][8]

Materials:

Procedure:

  • A suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL) is cooled to 0 °C.

  • N,N-diisopropylethylamine (7.09 mL, 0.04 mol) is added slowly and dropwise to the suspension.

  • The reaction mixture is stirred for 30 minutes at 0 °C.

  • A solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • Upon completion, the reaction mixture is washed sequentially with 1 M aqueous hydrochloric acid (2 x 30 mL) and brine (30 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate is concentrated under reduced pressure to yield the product, tert-butyl 4-bromopiperidine-1-carboxylate, as a yellow oil in quantitative yield.

G cluster_workflow Synthesis Workflow of this compound start Start: 4-bromopiperidine hydrobromide in Dichloromethane step1 1. Cool to 0°C start->step1 step2 2. Add N,N-diisopropylethylamine (DIPEA) step1->step2 step3 3. Stir for 30 minutes step2->step3 step4 4. Add Di-tert-butyl dicarbonate (Boc₂O) solution step3->step4 step5 5. Stir at room temperature for 18 hours step4->step5 step6 6. Work-up: - Wash with 1M HCl - Wash with Brine step5->step6 step7 7. Dry organic layer (Na₂SO₄) and filter step6->step7 step8 8. Concentrate under reduced pressure step7->step8 end_product Product: this compound (tert-butyl 4-bromopiperidine-1-carboxylate) step8->end_product

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound serves as a cornerstone in the synthesis of a wide array of pharmaceuticals, particularly those containing a piperidine scaffold. The Boc group provides stability and enhances solubility, while the bromine atom offers a reactive site for further functionalization.[1]

The key to its utility lies in two main reactive pathways:

  • Nucleophilic Substitution: The bromine atom at the 4-position is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functional groups, including amines, thiols, and carbon nucleophiles, which is a critical step in building complex target molecules.

  • Boc Deprotection: The Boc protecting group can be easily removed under acidic conditions to liberate the piperidine nitrogen. This free amine can then undergo a range of reactions, such as acylation, alkylation, or arylation, to further elaborate the molecular structure.

These dual functionalities make this compound a valuable precursor in the development of therapeutic agents for conditions such as neurological disorders.[1] It is also utilized in bioconjugation processes and in the development of advanced materials.[1]

G cluster_reactivity General Reactivity Pathways of this compound cluster_substitution Nucleophilic Substitution (at C4) cluster_deprotection Boc Deprotection (at N1) reactant This compound product_sub 4-Substituted N-Boc-piperidine reactant->product_sub + Nucleophile (Nu⁻) product_dep 4-bromopiperidine reactant->product_dep + Acid (e.g., TFA, HCl)

References

An In-depth Technical Guide to N-Boc-4-bromopiperidine: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for N-Boc-4-bromopiperidine, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValue
Molecular Formula C10H18BrNO2[1][2][3]
Molecular Weight 264.16 g/mol [1][4]

Molecular Structure and Connectivity

The structural arrangement of this compound is crucial for its reactivity and use in complex molecular synthesis. The following diagram illustrates the logical connectivity of its primary chemical groups.

A N-Boc Protecting Group B Piperidine Ring A->B Attached at N1 C Bromo Substituent C->B Attached at C4

Logical relationship of this compound components.

References

physical properties of tert-butyl 4-bromopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of tert-Butyl 4-bromopiperidine-1-carboxylate

Introduction

Tert-butyl 4-bromopiperidine-1-carboxylate, also known as 1-Boc-4-bromopiperidine, is a vital heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its structure, featuring a piperidine (B6355638) ring with a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile intermediate for introducing the piperidine moiety into more complex molecules.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and relevant experimental workflows.

Physicochemical Properties

The physical and chemical characteristics of tert-butyl 4-bromopiperidine-1-carboxylate are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C10H18BrNO2[2][3][4]
Molecular Weight 264.16 g/mol [3][4][5]
Appearance White to light yellow powder or lump; off-white solid[6][7]
Melting Point 40-44 °C[6]
Boiling Point 100-118 °C at 0.5 mmHg[2][3][5]
Density 1.3403 g/mL at 25 °C[2][3][5]
Refractive Index n20/D 1.4905[2][3][5]
Flash Point > 110 °C (> 230 °F) - closed cup[2][3][5]
Solubility Soluble in common organic solvents such as ethanol, ether, and dimethylformamide.[3]
pKa -2.77 ± 0.40 (Predicted)[3]
Storage Conditions Keep in a dark place, sealed in dry, at room temperature.[2][3]

Spectral Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a key analytical tool for confirming the structure of tert-butyl 4-bromopiperidine-1-carboxylate.

A representative ¹H NMR (250 MHz, Chloroform-d) spectrum shows the following peaks:

  • δ 1.46 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

  • δ 1.79-2.00 (m, 2H): Represents two of the methylene (B1212753) protons on the piperidine ring.

  • δ 2.00-2.16 (m, 2H): Represents the other two methylene protons on the piperidine ring.

  • δ 3.31 (ddd, J = 13.67, 7.73, 3.73 Hz, 2H): Corresponds to two of the methylene protons adjacent to the nitrogen atom.

  • δ 3.68 (ddd, J = 13.55, 6.85, 3.65 Hz, 2H): Corresponds to the other two methylene protons adjacent to the nitrogen atom.

  • δ 4.34 (tt, J = 7.69, 3.81 Hz, 1H): Represents the proton attached to the carbon bearing the bromine atom.[8]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of the title compound are provided below.

Synthesis of tert-Butyl 4-bromopiperidine-1-carboxylate

This protocol outlines a common method for the synthesis of tert-butyl 4-bromopiperidine-1-carboxylate from 4-bromopiperidine (B2556637) hydrobromide.[2][8]

Materials:

Procedure:

  • A suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL) is cooled to 0 °C.[2][8]

  • N,N-diisopropylethylamine (7.09 mL, 0.04 mol) is added dropwise to the suspension.[2][8]

  • The reaction mixture is stirred for 30 minutes at 0 °C.[8]

  • A solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) is added dropwise.[2][8]

  • The reaction mixture is stirred at room temperature for 18 hours.[2][8]

  • Upon completion, the reaction mixture is washed sequentially with 1 M aqueous hydrochloric acid (2 x 30 mL) and brine (30 mL).[2][8]

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[2][8]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4-bromopiperidine hydrobromide D Cool to 0°C Add DIPEA A->D B DCM, DIPEA B->D C Boc₂O Solution F Add Boc₂O Solution C->F E Stir for 30 min D->E E->F G Stir at RT for 18h F->G H Wash with HCl (aq) and Brine G->H I Separate Organic Layer H->I J Dry with Na₂SO₄ I->J K Filter & Concentrate J->K L Final Product: tert-butyl 4-bromopiperidine-1-carboxylate K->L

Synthesis workflow for tert-butyl 4-bromopiperidine-1-carboxylate.
Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.[9][10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[12]

  • Capillary tubes (sealed at one end)[9][13]

  • Thermometer[10]

Procedure:

  • A small amount of the dry, solid sample is introduced into the open end of a capillary tube.[13]

  • The tube is tapped gently to pack the solid into the sealed end.[13]

  • The capillary tube is placed in the heating block of the melting point apparatus.[13]

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

  • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[11]

Melting_Point_Workflow A Sample Preparation: Pack dry solid into capillary tube B Apparatus Setup: Place capillary in melting point apparatus A->B C Heating: Heat slowly (1-2 °C/min) near melting point B->C D Observation: Record temperature at first liquid formation C->D E Final Reading: Record temperature at complete melting D->E F Result: Melting Point Range E->F

Experimental workflow for melting point determination.
Solubility Determination (Qualitative)

This protocol provides a general method for determining the qualitative solubility of a compound in various solvents.

Materials:

  • Test tubes

  • Spatula

  • Compound to be tested

  • Various solvents (e.g., water, ethanol, diethyl ether, dimethylformamide)

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.[14]

  • Add 0.75 mL of the chosen solvent in small portions.[14]

  • After each addition, shake the test tube vigorously.[14]

  • Observe whether the solid dissolves completely.

  • Record the compound as soluble, partially soluble, or insoluble in the specific solvent at that temperature.

Solubility_Test_Workflow A Start: 25 mg of compound in test tube B Add small portion of solvent A->B C Shake vigorously B->C D Observe C->D E Completely Dissolved? D->E F Record as Soluble E->F Yes G More solvent to add? E->G No G->B Yes H Record as Partially Soluble or Insoluble G->H No

Workflow for qualitative solubility determination.

Safety Information

Tert-butyl 4-bromopiperidine-1-carboxylate is classified as harmful if swallowed and very toxic to aquatic life.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5] It is important to avoid release into the environment.[3]

This technical guide provides a summary of the key physical properties and related experimental procedures for tert-butyl 4-bromopiperidine-1-carboxylate, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

N-Boc-4-bromopiperidine structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-4-bromopiperidine: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound characterized by a piperidine (B6355638) ring substituted with a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

IUPAC Name: tert-butyl 4-bromopiperidine-1-carboxylate[1][2][3]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C10H18BrNO2[1][2][4][5][6]
Molecular Weight 264.16 g/mol [1][5][6]
CAS Number 180695-79-8[1][2][4]
Appearance Colorless to light yellow oil or low melting solid[5]
Melting Point 40.0 to 44.0 °C[7]
Boiling Point 100-118°C/0.5mmHg[8]
Density 1.3403 g/mL at 25°C[8]
Refractive Index n20/D 1.4905[8]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)Br[1][2]
InChIKey KZBWIYHDNQHMET-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The following section details a common experimental protocol for the synthesis of tert-butyl 4-bromopiperidine-1-carboxylate.

Materials and Methods

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol
  • To a suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL), N,N-diisopropylethylamine (7.09 mL, 0.04 mol) was added dropwise at 0 °C.[9][10]

  • The reaction mixture was stirred for 30 minutes at 0 °C.[9][10]

  • A solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) was then added dropwise to the mixture.[9][10]

  • The reaction was allowed to warm to room temperature and stirred for 18 hours.[9][10]

  • Upon completion, the reaction mixture was washed sequentially with 1 M aqueous hydrochloric acid (2 x 30 mL) and brine (30 mL).[9][10]

  • The organic layer was separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil.[9][10]

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process: deprotonation of the piperidinium (B107235) salt followed by the protection of the resulting secondary amine with a Boc group.

Synthesis_of_N_Boc_4_bromopiperidine cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product reactant1 4-Bromopiperidine hydrobromide conditions Dichloromethane (DCM) 0 °C to Room Temp. reactant1->conditions Step 1: Deprotonation reactant2 Di-tert-butyl dicarbonate ((Boc)2O) reactant2->conditions Step 2: Boc Protection reactant3 N,N-Diisopropylethylamine (DIPEA) reactant3->conditions product tert-Butyl 4-bromopiperidine-1-carboxylate conditions->product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of N-Boc-4-bromopiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-4-bromopiperidine (tert-butyl 4-bromopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in organic solvents within publicly accessible literature, this document summarizes the available qualitative information, presents predicted aqueous solubility data, and offers a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is a versatile building block widely utilized in medicinal chemistry and organic synthesis for the development of novel therapeutic agents.[1][2] Its chemical structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic media, making it a valuable intermediate for creating a diverse range of pharmaceutical compounds.[1] Understanding the solubility of this compound in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

PropertyValueReference
CAS Number 180695-79-8[3]
Molecular Formula C₁₀H₁₈BrNO₂[3]
Molecular Weight 264.16 g/mol [3]
Appearance Colorless to light yellow oil or low melting solid[1]
Boiling Point 100-118 °C at 0.5 mmHg
Density 1.3403 g/mL at 25 °C

Solubility Data

Qualitative Solubility in Organic Solvents

Multiple sources state that this compound is soluble in common organic solvents such as ethanol, ether, and dimethylformamide.[4][5][6] The presence of the lipophilic tert-butyl group contributes to its favorable solubility in these types of solvents.[1]

Predicted Aqueous Solubility

Computational models have been used to predict the aqueous solubility of this compound. It is important to note that these are theoretical values and should be confirmed by experimental data.

Prediction MethodPredicted Solubility (mg/mL)Predicted Solubility (mol/L)
Ali et al. (Topological method)0.5350.00203
SILICOS-IT (Fragmental method)1.970.00745

(Data sourced from Ambeed).[7]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific organic solvents, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to a vial B Add a precise volume of the desired organic solvent A->B C Seal the vial and place in a shaker at constant temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw supernatant and filter immediately E->F G Dilute the filtered solution accurately F->G H Analyze the concentration using a calibrated HPLC or GC method G->H

Figure 1: Experimental workflow for solubility determination.
Detailed Methodology

  • Preparation of Samples : Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains after the system reaches equilibrium, confirming that a saturated solution has been achieved.

  • Solvent Addition : Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration : Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached. The temperature should be controlled and recorded.

  • Phase Separation : After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility values.

  • Dilution : Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the concentration of this compound in the diluted solution using a pre-validated and calibrated analytical method, such as HPLC or GC.

  • Calculation : Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in units such as g/L or mol/L.

Logical Relationships in Synthesis

While this compound is not directly involved in signaling pathways, its application as a synthetic intermediate follows a logical workflow where its solubility is a critical parameter. The following diagram illustrates this relationship.

G A This compound (Starting Material) B Solvent Selection (Based on Solubility) A->B C Chemical Reaction (e.g., Suzuki Coupling, Nucleophilic Substitution) B->C Solubility dictates concentration D Work-up & Extraction C->D E Purification (e.g., Crystallization, Chromatography) D->E Solubility differences aid separation F Active Pharmaceutical Ingredient (API) E->F

References

N-Boc-4-bromopiperidine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data Sheet (SDS) of N-Boc-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 173537-03-8), a key intermediate in pharmaceutical development and organic synthesis.[1] The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are acute oral toxicity and significant risk to the aquatic environment.[2] Some sources also indicate that it can cause skin and eye irritation, as well as respiratory irritation.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H400: Very toxic to aquatic life.[2][4]

Signal Word: Warning[2][4]

GHS Pictograms:

  • alt text

  • alt text

A summary of the GHS classification is provided in the table below.

Hazard ClassCategory
Acute toxicity, Oral4
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity, single exposure3
Hazardous to the aquatic environment, acute hazard1

Physical and Chemical Properties

This compound is typically a colorless to light yellow oil or a low-melting solid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C10H18BrNO2
Molecular Weight 264.16 g/mol [1][2]
Appearance Colorless to light yellow oil or low melting solid[1]
Melting Point 42 °C[5]
Boiling Point 100-118°C / 0.5 mmHg[5]
Flash Point > 110 °C (> 230.0 °F) - closed cup[4][5]
Density 1.3403 g/mL at 25°C[5]
Refractive Index n20/D 1.4905[5]
Vapor Pressure 0.001 mmHg at 25°C[5]

Experimental Protocols

While detailed experimental protocols for generating the safety data are not typically included in standard SDS, the synthesis of this compound has been described. One method involves the following steps:

  • A suspension of 4-bromopiperidine (B2556637) hydrobromide in dichloromethane (B109758) is prepared.

  • N,N-diisopropylethylamine is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.

  • A solution of di-tert-butyl dicarbonate (B1257347) in dichloromethane is then added dropwise.

  • The reaction mixture is stirred at room temperature for 18 hours to yield tert-butyl 4-bromopiperidine-1-carboxylate.[6]

Handling, Storage, and Personal Protection

Handling:

  • Handle in a well-ventilated place.[7]

  • Wear suitable protective clothing, including gloves and eye/face protection.[7]

  • Avoid contact with skin and eyes.[3][7]

  • Avoid formation of dust and aerosols.[3][7]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.[8]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[8]

  • Recommended storage temperature is between 0 - 8 °C.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) is recommended.[4]

First-Aid and Fire-Fighting Measures

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3][7]

Accidental Release and Disposal

Accidental Release Measures:

  • Use personal protective equipment.[3]

  • Avoid dust formation.[3]

  • Ensure adequate ventilation.[3]

  • Evacuate personnel to safe areas.[3]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Sweep up and shovel into suitable, closed containers for disposal.[8]

Disposal Considerations:

  • Dispose of in accordance with local, state, and federal regulations.

  • Avoid release to the environment.[9]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents and strong acids.[8]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

  • Hazardous Polymerization: Does not occur.[8]

Visualizations

Caption: GHS hazard statements and corresponding precautionary measures for this compound.

Spill_Response_Workflow Spill Spill Detected Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ventilate->PPE Contain Contain Spill (Prevent entry into drains) PPE->Contain Collect Collect Material (Sweep or shovel into container) Contain->Collect Dispose Dispose of Waste in Accordance with Regulations Collect->Dispose Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Workflow for responding to an accidental spill of this compound.

References

A Technical Guide to Commercial N-Boc-4-bromopiperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butoxycarbonyl-4-bromopiperidine (N-Boc-4-bromopiperidine) is a key building block in modern medicinal chemistry and drug development. Its piperidine (B6355638) core is a prevalent scaffold in numerous FDA-approved drugs, and the presence of the bromine atom at the 4-position allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. The Boc-protecting group ensures stability and facilitates controlled reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of commercial suppliers, synthetic routes, and essential quality control methodologies for this compound, aimed at researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purity specifications being a critical factor for its application in synthesis. The table below summarizes the quantitative data available from several prominent suppliers. It is important to note that purity claims should always be verified by in-house quality control.

SupplierPurity SpecificationAnalytical MethodOther Specifications
Chem-Impex International≥ 97%[1]Gas Chromatography (GC)[1]Appearance: Colorless to light yellow oil or low melting solid[1]
CP Lab Safetymin 97%Not Specified-
Sigma-Aldrich97%Not SpecifiedRefractive index: n20/D 1.4905, Boiling point: 100-118 °C/0.5 mmHg, Density: 1.3403 g/mL at 25 °C
A Chemtek95+%Not SpecifiedForm: Liquid[2]
TCI Chemical>98.0%Gas Chromatography (GC)[3]-
MedchemExpress99.48%Not Specified-
Leyan99.48%Gas Chromatography (GC)[4]Water (Karl Fischer): 0.04%[4]

Synthetic Routes

This compound can be synthesized through several routes. The two most common methods start from either 4-bromopiperidine (B2556637) hydrobromide or N-Boc-4-hydroxypiperidine.

Synthesis from 4-Bromopiperidine Hydrobromide

This is a widely used one-step process involving the protection of the piperidine nitrogen with a Boc group.

Synthetic Pathway 1 start 4-Bromopiperidine Hydrobromide reagents Di-tert-butyl dicarbonate (B1257347) (Boc)2O N,N-Diisopropylethylamine (DIPEA) Dichloromethane (DCM) start->reagents product This compound reagents->product Synthetic Pathway 2 start 4-Hydroxypiperidine step1_reagents Di-tert-butyl dicarbonate (Boc)2O Base (e.g., Na2CO3) Solvent (e.g., THF/Water) start->step1_reagents intermediate N-Boc-4-hydroxypiperidine step1_reagents->intermediate step2_reagents Brominating Agent (e.g., PBr3 or CBr4/PPh3) Solvent (e.g., DCM) intermediate->step2_reagents product This compound step2_reagents->product Procurement and QC Workflow cluster_procurement Procurement cluster_qc In-House Quality Control cluster_decision Decision Supplier Selection Supplier Selection Request Certificate of Analysis Request Certificate of Analysis Supplier Selection->Request Certificate of Analysis Place Order Place Order Request Certificate of Analysis->Place Order Receiving and Quarantine Receiving and Quarantine Place Order->Receiving and Quarantine Visual Inspection Visual Inspection Receiving and Quarantine->Visual Inspection Analytical Testing Analytical Testing Visual Inspection->Analytical Testing 1H NMR 1H NMR Analytical Testing->1H NMR GC/GC-MS GC/GC-MS Analytical Testing->GC/GC-MS HPLC HPLC Analytical Testing->HPLC Compare with Specifications Compare with Specifications Analytical Testing->Compare with Specifications Release for Use / Reject Batch Release for Use / Reject Batch Compare with Specifications->Release for Use / Reject Batch

References

The Pivotal Role of the Boc Protecting Group in Piperidine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring precise control over reactivity and selectivity, heavily relies on the strategic use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for the protection of the piperidine nitrogen. This technical guide provides a comprehensive overview of the role of the Boc protecting group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols for its installation and removal.

The Significance of the Boc Group in Piperidine Chemistry

The Boc group is an acid-labile amine protecting group that offers a unique combination of stability and ease of removal, making it exceptionally valuable in multi-step organic synthesis. Its widespread use in piperidine synthesis can be attributed to several key advantages:

  • Enhanced Stability and Handling: The Boc group effectively deactivates the nucleophilic and basic nature of the piperidine nitrogen, rendering the molecule more stable to a wide range of reaction conditions, including organometallic reagents and mild oxidizing agents.[1] This allows for selective modifications at other positions of the piperidine ring.

  • Facilitation of Purification: The introduction of the lipophilic Boc group often improves the solubility of piperidine derivatives in organic solvents and can facilitate their purification by chromatography.

  • Mild Deprotection Conditions: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] These mild conditions are compatible with a wide variety of other functional groups, ensuring the integrity of complex molecules. Thermal deprotection methods have also been developed as an alternative.[3]

  • Orthogonality with Other Protecting Groups: The acid-labile nature of the Boc group makes it orthogonal to base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is a significant advantage in complex synthetic strategies, particularly in peptide synthesis.[4][][6]

Synthesis of Boc-Protected Piperidines: A Summary of Key Methodologies

The introduction of the Boc group onto a piperidine nitrogen is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Several synthetic routes leveraging Boc protection for the construction and functionalization of the piperidine ring have been reported.

A multi-step synthesis starting from L-glutamic acid involves esterification, Boc-protection of the amino group, reduction, tosylation, and finally cyclization to yield substituted piperidines.[1] In one instance, the N-Boc protection of a diester intermediate was achieved in a 92% yield using Boc₂O, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1] Another approach starts from D-lysine, where N-Boc protected 3-aminolactams are converted to the corresponding piperidine derivatives.[7] The direct protection of piperidine derivatives is also a common strategy. For example, tert-butyl piperidine-3-ylcarbamate has been synthesized with a 73.8% yield.[8]

Quantitative Data on Boc-Piperidine Synthesis
Starting MaterialProductReagentsYield (%)Reference
Diethyl L-glutamate(S)-diethyl 2-(tert-butoxycarbonylamino)pentanedioate(Boc)₂O, Et₃N, DMAP92[1]
tert-butyl pyridin-3-ylcarbamatetert-butyl piperidine-3-ylcarbamateH₂, Pd/C, Acetic Acid73.8[8]
Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylatetert-Butyl 3-piperidinylcarbamateH₂, 10% Pd/C, Ethanol91[8]
4-piperidyl urea1-boc-4-piperidyl urea(Boc)₂O, Et₃N, H₂O-[9]
tert-butyl 4-amino-piperidine-1-carboxylate1-Boc-4-(4-fluoro-phenylamino)-piperidine4-bromo-1-fluorobenzene, Pd₂(dba)₃, etc.66[10]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine

This protocol describes a standard method for the introduction of the Boc protecting group onto a piperidine nitrogen using di-tert-butyl dicarbonate.

Materials:

  • Piperidine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidine derivative (1.0 equiv) in DCM or THF.

  • Add the base (Et₃N or DIPEA, 1.2-1.5 equiv).

  • To the stirred solution, add a solution of Boc₂O (1.1-1.3 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection of Piperidine

This protocol outlines the removal of the Boc group from a piperidine nitrogen using acidic conditions.

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in DCM.

  • Add TFA (5-20 equiv) or a solution of 4M HCl in 1,4-dioxane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution or another suitable base until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in the synthesis and manipulation of Boc-protected piperidines.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Deprotonation Deprotonation (Base) Intermediate->Deprotonation Elimination of tert-butoxycarbonate BocPiperidine N-Boc-Piperidine Deprotonation->BocPiperidine Byproducts tert-Butanol + CO₂ Deprotonation->Byproducts

Caption: Mechanism of N-Boc protection of piperidine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products BocPiperidine N-Boc-Piperidine Protonation Protonation of Carbonyl Oxygen BocPiperidine->Protonation Acid Acid (e.g., TFA) Acid->Protonation Cleavage Cleavage to form tert-butyl cation Protonation->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Byproducts Isobutene + CO₂ Cleavage->Byproducts Piperidinium Piperidinium Salt Decarboxylation->Piperidinium

Caption: Mechanism of N-Boc deprotection under acidic conditions.

Experimental_Workflow start Start: Piperidine Derivative protection N-Boc Protection (Boc₂O, Base) start->protection purification1 Workup and Purification protection->purification1 boc_piperidine N-Boc-Piperidine Intermediate purification1->boc_piperidine modification Further Synthetic Modifications (e.g., C-C bond formation) boc_piperidine->modification deprotection N-Boc Deprotection (Acid) modification->deprotection purification2 Workup and Purification deprotection->purification2 final_product Final Piperidine Product purification2->final_product

Caption: General experimental workflow for piperidine synthesis using Boc protection.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of piperidine-containing molecules. Its robustness, ease of introduction and removal, and orthogonality with other protecting groups provide chemists with the flexibility needed to construct complex molecular architectures. The methodologies and protocols outlined in this guide serve as a foundational resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and strategic synthesis of novel piperidine derivatives.

References

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in N-Boc-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in N-Boc-4-bromopiperidine, a versatile building block in medicinal chemistry and drug development. The strategic placement of the bromine atom at the C4 position of the piperidine (B6355638) ring, combined with the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, allows for a wide array of chemical transformations. This document details the most pertinent reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, providing quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Overview of Reactivity

The C-Br bond in this compound is amenable to a variety of synthetic transformations, primarily driven by its ability to participate in palladium-catalyzed cross-coupling reactions and to undergo nucleophilic substitution. The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the C(sp³)-Br bond can readily undergo oxidative addition to a low-valent palladium catalyst, initiating a range of powerful C-C, C-N, and C-O bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound, enabling the introduction of a diverse array of substituents at the C4 position. The three most significant transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, typically aryl or vinyl boronic acids or their esters. This reaction is widely employed for the synthesis of 4-arylpiperidine derivatives, which are common motifs in centrally active pharmaceuticals.

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane (B91453)/H₂O100>95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene (B28343)/H₂O9088
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃THF/H₂O8092
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O10085

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₃PO₄, 2.0 mmol). The reaction mixture is then degassed with argon for 15 minutes. The vessel is sealed and heated to the specified temperature with vigorous stirring for 12-24 hours. Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-arylpiperidine derivative.[1][2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-Br) Pd0->OxAdd PdII_complex R-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII_complex->Transmetalation PdII_Aryl_complex R-Pd(II)L₂(Ar) Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Regeneration Product R-Ar (Product) RedElim->Product Forms

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of 4-aminopiperidine (B84694) derivatives, which are prevalent in bioactive molecules.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10095
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane11087
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Toluene10091
4N-MethylanilinePd(OAc)₂ (2)DavePhos (4)NaOtBuTHF8085

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine (B1218219) ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined.[3][4] The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added, and the mixture is stirred at the indicated temperature for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the desired 4-aminopiperidine product.[4]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-Br) Pd0->OxAdd PdII_complex R-Pd(II)L₂(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination (R'₂NH) PdII_complex->Amine_Coord PdII_Amine_complex [R-Pd(II)L₂(NHR'₂)]⁺Br⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex R-Pd(II)L₂(NR'₂) Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Regeneration Product R-NR'₂ (Product) RedElim->Product Forms

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 4-alkynylpiperidine derivatives.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6592
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtDMF8088
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NAcetonitrile7085
41-HeptynePd(PPh₃)₂Cl₂ (2.5)CuI (5)PiperidineToluene9089

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol) in a suitable solvent (e.g., THF, 5 mL) is degassed with argon.[6] An amine base (e.g., triethylamine, 2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature for 4-12 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-Br) Pd0->OxAdd PdII_complex R-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Alkyne_complex R-Pd(II)L₂(C≡CR') Transmetalation->PdII_Alkyne_complex RedElim Reductive Elimination PdII_Alkyne_complex->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' (Product) RedElim->Product Alkyne R'C≡CH Cu_Acetylide R'C≡CCu Alkyne->Cu_Acetylide + CuI, Base CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle Base Base Base->Cu_Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Nucleophilic Substitution Reactions

The electrophilic nature of the C4 carbon in this compound also allows for direct nucleophilic substitution reactions, providing a straightforward route to introduce heteroatom-containing functionalities.

Quantitative Data for Nucleophilic Substitution

EntryNucleophileBase (if any)SolventTemp (°C)Yield (%)
1Sodium Methoxide (B1231860)-Methanol (B129727)6585
2Sodium Thiophenoxide-DMF8090
3Sodium Azide-DMF10095
4Potassium Phthalimide-DMF12082

Experimental Protocol: General Procedure for Nucleophilic Substitution with Sodium Methoxide

To a solution of this compound (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.5 mmol). The reaction mixture is heated to reflux for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water (10 mL) and ethyl acetate (20 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Experimental Workflow Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of derivatives of this compound. A systematic approach, as depicted in the workflow diagram below, is often employed.

Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Initial Reaction Setup (Standard Conditions) Screen_Catalyst Screen Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) Start->Screen_Catalyst Screen_Ligand Screen Phosphine Ligands (e.g., XPhos, SPhos, BINAP) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Optimize_Conc Optimize Concentration Optimize_Temp->Optimize_Conc Analysis Analyze Results (Yield, Purity) Optimize_Conc->Analysis Analysis->Screen_Catalyst Re-evaluate Optimized Optimized Conditions Analysis->Optimized Successful

Caption: A general workflow for the optimization of palladium-catalyzed cross-coupling reactions.[7][8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its C-Br bond allows for a plethora of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. A thorough understanding of the reaction conditions, mechanisms, and optimization strategies detailed in this guide will empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in the synthesis of novel and complex molecular architectures.

References

Spectroscopic and Chromatographic Profile of N-Boc-4-bromopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for N-Boc-4-bromopiperidine, a key building block in modern organic synthesis and medicinal chemistry.[1][2] The document details nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound.

¹H NMR Data

The ¹H NMR spectrum provides information on the proton environment within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.34tt, J = 7.69, 3.81 Hz1HCH-Br
3.68ddd, J = 13.55, 6.85, 3.65 Hz2HCH₂-N (axial)
3.31ddd, J = 13.67, 7.73, 3.73 Hz2HCH₂-N (equatorial)
2.00-2.16m2HCH₂
1.79-2.00m2HCH₂
1.46s9HC(CH₃)₃

Data obtained from ¹H NMR (250 MHz, chloroform-d)[3][4]

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
154.5C=O (Boc)
79.5C (CH₃)₃
52.0C H-Br
45.0C H₂-N
35.0C H₂
28.4C(C H₃)₃
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 250 MHz or higher is used.

Acquisition Parameters:

  • ¹H NMR: A standard pulse sequence is used. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of this compound, with suppliers often quoting purities of 99% or higher.[3]

ParameterValue
Retention TimeCompound-specific
Purity≥ 97%
Experimental Protocol: HPLC

A reverse-phase HPLC method is suitable for the analysis of this compound.

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information.

ParameterValue
Retention TimeCompound-specific
[M+H]⁺ (m/z)264.06, 266.06
[M+Na]⁺ (m/z)286.04, 288.04

The presence of two major ions with a difference of 2 m/z units is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocol: LC-MS

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high percentage of mobile phase B.

  • Flow Rate: 0.4 mL/min.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

Visualizations

Synthesis of this compound

This compound is typically synthesized from 4-bromopiperidine (B2556637) hydrobromide.[3][4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-bromopiperidine hydrobromide 4-bromopiperidine hydrobromide Reaction Mixture Reaction Mixture 4-bromopiperidine hydrobromide->Reaction Mixture Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Reaction Mixture N,N-Diisopropylethylamine N,N-Diisopropylethylamine N,N-Diisopropylethylamine->Reaction Mixture Base This compound This compound Reaction Mixture->this compound Boc Protection

Caption: Synthesis of this compound.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization of this compound.

G Sample Sample NMR NMR Sample->NMR HPLC HPLC Sample->HPLC LC-MS LC-MS Sample->LC-MS Structure Structure NMR->Structure Purity Purity HPLC->Purity Identity Identity LC-MS->Identity

Caption: Analytical workflow for this compound.

References

The Versatility of N-Boc-4-bromopiperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-4-bromopiperidine has emerged as a critical and versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Its piperidine (B6355638) core is a prevalent scaffold in numerous approved drugs and clinical candidates, prized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability and allows for controlled, stepwise synthetic modifications, while the bromine atom at the 4-position serves as a convenient handle for introducing various functional groups through nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its use in the development of antifungal agents, CCR5 antagonists for HIV therapy, and opioid receptor ligands.

Antifungal Agents Targeting Ergosterol (B1671047) Biosynthesis

A significant application of this compound derivatives lies in the development of novel antifungal agents. These compounds often target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Compounds derived from this compound, particularly 4-aminopiperidine (B84694) derivatives, have been shown to inhibit key enzymes in the ergosterol biosynthesis pathway, namely sterol C14-reductase and sterol C8-isomerase.[1] This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane's structure and function, ultimately resulting in fungal cell death.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... 14-demethylated_lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated_lanosterol Erg11 (CYP51A1) Fecosterol Fecosterol 14-demethylated_lanosterol->Fecosterol Sterol C14-reductase (Erg24) Episterol Episterol Fecosterol->Episterol Sterol C8-isomerase (Erg2) Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps... 4-Aminopiperidine_derivative 4-Aminopiperidine Derivative (from this compound) 4-Aminopiperidine_derivative->14-demethylated_lanosterol 4-Aminopiperidine_derivative->Fecosterol Antifungal_Synthesis_Workflow NBoc4Br This compound NSub4Pip N-Substituted-4-piperidone NBoc4Br->NSub4Pip ReductiveAmination Reductive Amination (Primary Amine, NaBH(OAc)3) NSub4Pip->ReductiveAmination BocProtectedAmine N-Boc-4-aminopiperidine Derivative ReductiveAmination->BocProtectedAmine Deprotection Boc Deprotection (e.g., TFA) BocProtectedAmine->Deprotection FinalCompound 4-Aminopiperidine Antifungal Agent Deprotection->FinalCompound HIV_Entry_Inhibition cluster_cell Host T-Cell Membrane CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Membrane Fusion Membrane Fusion CCR5->Membrane Fusion 3. Membrane Fusion & Viral Entry HIV HIV-1 Virion gp120 gp120 gp120->CD4 1. Binding CCR5_Antagonist CCR5 Antagonist (from this compound) CCR5_Antagonist->CCR5 Blocks gp120 Binding

References

Methodological & Application

Synthesis of N-Boc-4-bromopiperidine: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The protection of the nitrogen atom in piperidine (B6355638) rings is a crucial step in the synthesis of a wide array of pharmaceutical compounds. This document outlines a robust and high-yielding protocol for the synthesis of N-Boc-4-bromopiperidine from 4-bromopiperidine (B2556637) hydrobromide. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under various reaction conditions and its facile removal under acidic conditions. This protocol is designed for researchers and scientists in the field of drug development and medicinal chemistry, providing a clear and reproducible method for obtaining a key building block for further molecular elaboration.

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromopiperidine hydrobromide using di-tert-butyl dicarbonate (B1257347) (Boc)₂O as the protecting agent and a suitable base to neutralize the hydrobromide salt.

Materials:

  • 4-bromopiperidine hydrobromide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 4-bromopiperidine hydrobromide, add the chosen solvent (DCM or THF).[1][2] Cool the resulting suspension to 0 °C using an ice bath while stirring.

  • Base Addition: Slowly add the base (DIPEA or TEA) to the suspension.[1][2] Stir the mixture at 0 °C for 30 minutes to neutralize the hydrobromide salt and liberate the free base.

  • Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate in the solvent. Add this solution dropwise to the reaction mixture at 0 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-48 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl solution.[1][3] Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl and brine.[1][3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][3]

  • Purification: The crude product, typically obtained as a yellow oil, can be purified by flash chromatography on silica (B1680970) gel if necessary.[2] However, in many cases, the product is of sufficient purity for subsequent steps without further purification.[1][3]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol.

Reagent/ParameterQuantity/Value
4-bromopiperidine hydrobromide5.0 g (0.02 mol)
Di-tert-butyl dicarbonate6.67 g (0.031 mol)
N,N-Diisopropylethylamine7.09 mL (0.04 mol)
Dichloromethane (DCM)70 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time18 hours
Product Yield 6.9 g (quantitative)
Product Appearance Yellow oil
¹H NMR (250 MHz, CDCl₃) δ (ppm) 1.46 (s, 9H), 1.79-2.16 (m, 4H), 3.31 (ddd, 2H), 3.68 (ddd, 2H), 4.34 (tt, 1H)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound.

SynthesisWorkflow A Start: 4-bromopiperidine hydrobromide in Solvent B Addition of Base (e.g., DIPEA) at 0 °C A->B Neutralization C Addition of Di-tert-butyl dicarbonate B->C Boc Protection D Reaction at Room Temperature (18-48h) C->D Stirring E Aqueous Work-up (HCl, Brine) D->E Quenching & Washing F Drying and Solvent Removal E->F Isolation G Purification (Optional) F->G Purity Enhancement H Final Product: this compound F->H Directly if pure G->H Characterization

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-N-Boc-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3][4] A significant application of this methodology is in the synthesis of 4-arylpiperidines, a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. N-Boc-4-bromopiperidine serves as a key, commercially available building block for this transformation, providing a direct route to protected 4-arylpiperidine derivatives, which can be further elaborated.

These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, intended for researchers and professionals in chemical synthesis and drug development.

General Reaction Scheme

The reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst, a ligand, and a base to yield the corresponding 4-aryl-N-Boc-piperidine.


Experimental Protocols

Two representative protocols are presented below, utilizing common palladium catalysts and conditions. These serve as excellent starting points for optimization with specific substrates.

Protocol 1: Using Pd(PPh₃)₄ Catalyst

This protocol employs the widely used and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst, known for its general reliability in Suzuki couplings.[5]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq.)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (B84403) (K₃PO₄) (2.0 - 3.0 eq.)

  • 1,4-Dioxane (B91453) and Water (e.g., 4:1 v/v mixture)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a final concentration of approximately 0.1-0.3 M with respect to the this compound.

  • Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[5]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water. Transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 4-aryl-N-Boc-piperidine.

Protocol 2: Using Pd(OAc)₂ with a Phosphine (B1218219) Ligand

This protocol uses a more modern and often more active catalytic system composed of a palladium(II) precursor and a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5][6]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 - 0.05 eq.)

  • SPhos or XPhos ligand (0.02 - 0.10 eq., typically a 1:2 Pd:Ligand ratio)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • In a dry, inert-atmosphere glovebox or Schlenk line, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.) to a reaction vessel.

  • Add anhydrous, degassed solvent (e.g., Toluene) to the vessel to a concentration of 0.1-0.3 M.

  • Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad with additional solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography to yield the pure product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes common parameters for the Suzuki coupling of this compound, providing a basis for comparison and optimization.

ParameterProtocol 1 ConditionProtocol 2 ConditionGeneral Considerations
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃ is also a common precursor. Pre-formed palladacycles can offer high activity.[4]
Ligand Triphenylphosphine (integral)XPhos, SPhos, or similar biaryl phosphinesBulky, electron-rich ligands often increase catalytic activity, especially for less reactive bromides.[6]
Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation.[7] K₃PO₄ is often effective for alkyl bromides.
Solvent System 1,4-Dioxane / Water (4:1)Toluene, THF, 1,4-DioxaneAnhydrous conditions are often preferred with modern catalyst systems. Aqueous mixtures are common for traditional catalysts.[1]
Temperature 80 - 100 °C90 - 110 °CTemperature depends on the reactivity of the specific substrates and catalyst system.
Catalyst Loading 3 - 5 mol%1 - 5 mol%Lower catalyst loading is desirable for process efficiency and can often be achieved with highly active ligand systems.
Typical Yields Moderate to HighGood to ExcellentYields are highly substrate-dependent.

Visualizations

Experimental Workflow

The diagram below outlines the general laboratory workflow for performing the Suzuki coupling reaction, from initial setup to final product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Bromide, Boronic Acid, Base) setup 2. Assemble Glassware (Schlenk Flask) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_cat 4. Add Catalyst & Ligand inert->add_cat add_solv 5. Add Degassed Solvent add_cat->add_solv heat 6. Heat and Stir (80-110 °C) add_solv->heat monitor 7. Monitor Progress (TLC, LC-MS) heat->monitor quench 8. Cool & Quench Reaction monitor->quench extract 9. Liquid-Liquid Extraction quench->extract dry 10. Dry & Concentrate Organic Layer extract->dry purify 11. Flash Chromatography dry->purify product Pure 4-Aryl-N-Boc-piperidine purify->product

Caption: Generalized workflow for Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental mechanistic steps of the palladium-catalyzed Suzuki-Miyaura coupling. The cycle begins with an active Pd(0) species.

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)Ln-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Product) pd2_trans->product r1x R¹-X (this compound) r1x->pd0 r2by2 R²-B(OR)₂ (Arylboronic Acid) boronate [R²-B(OR)₂(Base)]⁻ r2by2->boronate Activation base Base (e.g., K₂CO₃) base->r2by2 boronate->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-Boc-4-bromopiperidine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Boc-4-bromopiperidine as a key building block in the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone in modern medicinal chemistry for the synthesis of N-aryl and N-heteroaryl piperidine (B6355638) scaffolds, which are prevalent in a wide range of biologically active compounds.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in pharmaceutical and materials science due to its broad substrate scope and tolerance of various functional groups. The use of this compound in this reaction allows for the direct introduction of a protected piperidin-4-yl moiety onto an aromatic or heteroaromatic ring system. The Boc (tert-butoxycarbonyl) protecting group offers stability during the coupling reaction and can be readily removed under acidic conditions, providing a versatile handle for further synthetic manipulations.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine, in this case, a primary or secondary amine, coordinates to the palladium center. A base then facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-substituted piperidine product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the reaction, as it modulates the reactivity and stability of the palladium catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.

Table 1: Coupling of this compound with Anilines

Amine Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Aniline (B41778)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
4-MethoxyanilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1101892
4-FluoroanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001688
2-MethylanilinePd(OAc)₂ (3)JohnPhos (6)NaOtBuXylene1202475
4-TrifluoromethylanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1102081

Table 2: Coupling of this compound with Heterocyclic Amines

Amine Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2-AminopyridinePd(OAc)₂ (3)Xantphos (6)NaOtBuToluene1102478
3-AminoquinolinePd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃Dioxane1101885
2-Amino-5-bromopyridinePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene1001689
6-Chloro-3-aminopyridazinePd₂(dba)₃ (3)XPhos (6)NaOtBuDioxane1202472
2-AminopyrimidinePd(OAc)₂ (2.5)Xantphos (5)Cs₂CO₃Toluene1102065

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound with an Aniline

This protocol describes a general method for the coupling of this compound with an aniline derivative.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent to the flask.

  • Add this compound and the aniline derivative to the reaction mixture.

  • Finally, add the base under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for the Synthesis of tert-Butyl 4-(4-methoxyphenylamino)piperidine-1-carboxylate

This protocol provides a specific example for the synthesis of a key intermediate.

Materials:

  • This compound (2.64 g, 10.0 mmol)

  • 4-Methoxyaniline (1.48 g, 12.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 45 mg, 0.2 mmol, 2 mol%)

  • SPhos (164 mg, 0.4 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 6.52 g, 20.0 mmol)

  • Anhydrous dioxane (50 mL)

  • Nitrogen gas

Procedure:

  • In an oven-dried 100 mL Schlenk flask, Pd(OAc)₂ and SPhos were combined.

  • The flask was evacuated and backfilled with nitrogen three times.

  • Anhydrous dioxane (20 mL) was added, and the mixture was stirred for 10 minutes at room temperature.

  • To this mixture were added 4-methoxyaniline, this compound, and cesium carbonate, followed by the remaining anhydrous dioxane (30 mL).

  • The flask was sealed, and the reaction mixture was heated to 110 °C and stirred for 18 hours.

  • The reaction progress was monitored by TLC (Hexane:Ethyl Acetate = 3:1).

  • After completion, the mixture was cooled to room temperature and filtered through a pad of Celite.

  • The filtrate was concentrated under reduced pressure.

  • The residue was dissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product was purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl 4-(4-methoxyphenylamino)piperidine-1-carboxylate as a white solid.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)X OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord RNH_2 PdII_Amine [L_nPd(II)(Ar)(H_2NR)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(HNR) Deprotonation->PdII_Amido -BH+X- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Pd Catalyst, Ligand, This compound, Amine, and Base in Solvent start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert heat Heat Reaction Mixture (100-120 °C) inert->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: N-Boc-4-bromopiperidine in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Boc-4-bromopiperidine as a precursor in the synthesis of 4-substituted piperidine (B6355638) derivatives. The focus is on its application in a cobalt-catalyzed cross-coupling reaction with Grignard reagents, a versatile and efficient method for creating C(sp³)-C(sp²) bonds.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a wide range of biologically active compounds. The presence of the bromine atom at the 4-position allows for its conversion into a nucleophilic organometallic species, such as a Grignard reagent, or for its direct use in cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed when desired.

While the direct formation of a stable Grignard reagent from this compound can be challenging, it serves as an excellent electrophilic partner in cross-coupling reactions with pre-formed Grignard reagents. This application note details a robust cobalt-catalyzed protocol for the arylation of this compound.

Cobalt-Catalyzed Arylation of this compound

A notable application of this compound is its use in cobalt-catalyzed cross-coupling reactions with aryl Grignard reagents.[1][2][3] This methodology provides an efficient route to 4-arylpiperidines, which are key intermediates in the synthesis of various pharmaceuticals. The reaction is generally carried out in the presence of a cobalt (II) salt and a ligand.

The this compound is less reactive than its iodide counterpart, which may necessitate the use of a higher amount of the Grignard reagent to achieve full conversion.[1]

Data Presentation

The following table summarizes the yields of the cobalt-catalyzed cross-coupling reaction between this compound and various aryl Grignard reagents.

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromidetert-butyl 4-phenylpiperidine-1-carboxylate83
24-Methylphenylmagnesium bromidetert-butyl 4-(p-tolyl)piperidine-1-carboxylate85
34-Methoxyphenylmagnesium bromidetert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate78
44-Fluorophenylmagnesium bromidetert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate80
53-Methoxyphenylmagnesium bromidetert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate75

Experimental Protocols

General Procedure for the Cobalt-Catalyzed Arylation of this compound [1]

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Cobalt(II) chloride (CoCl₂)

  • (R,R)-1,2-Diaminocyclohexane-N,N,N',N'-tetramethyl ((R,R)-TMCD) or N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CoCl₂ (5 mol%) and the ligand ((R,R)-TMCD, 6 mol% or TMEDA, 6 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equiv) to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the aryl Grignard reagent (1.5-2.0 equiv) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-N-Boc-piperidine.

Visualizations

Grignard_Reaction_Pathway General Scheme for Cobalt-Catalyzed Arylation NBoc4Br This compound Product 4-Aryl-N-Boc-piperidine NBoc4Br->Product ArMgBr Aryl Grignard Reagent (ArMgBr) ArMgBr->Product Solvent THF Catalyst CoCl2 / Ligand Catalyst->Product cat.

Caption: Cobalt-Catalyzed Arylation Pathway.

Experimental_Workflow Experimental Workflow for Cobalt-Catalyzed Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add CoCl2 and Ligand to a flame-dried flask under inert gas. B 2. Add anhydrous THF and stir. A->B C 3. Add this compound. B->C D 4. Cool to 0 °C. C->D E 5. Add Aryl Grignard Reagent dropwise. D->E F 6. Stir at room temperature. E->F G 7. Quench with aq. NH4Cl. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Reaction of N-Boc-4-bromopiperidine with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of the piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry and drug discovery, owing to its prevalence in a vast array of pharmaceuticals and natural products. A key strategy for introducing molecular diversity at the 4-position of the piperidine ring involves the use of organolithium reagents with N-Boc-4-bromopiperidine. This reaction proceeds via a lithium-halogen exchange, generating a highly reactive 4-lithio-N-Boc-piperidine intermediate. This nucleophilic species can then be quenched with a wide range of electrophiles to afford a diverse library of 4-substituted N-Boc-piperidines. These products serve as versatile building blocks for the synthesis of complex molecules with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the reaction of this compound with organolithium reagents and subsequent trapping with various electrophiles.

Reaction Principle and Logical Workflow

The overall process involves a two-step sequence:

  • Lithium-Halogen Exchange: this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperature in an anhydrous aprotic solvent. This results in the rapid exchange of the bromine atom for a lithium atom, forming the 4-lithio-N-Boc-piperidine intermediate.

  • Electrophilic Quench: The newly formed organolithium intermediate is a potent nucleophile and is immediately reacted in situ with an electrophile. This "trapping" step forms a new carbon-carbon or carbon-heteroatom bond at the 4-position of the piperidine ring.

The logical workflow for this synthetic strategy is depicted in the following diagram:

G cluster_start cluster_reaction cluster_electrophile cluster_product start Start: this compound reagent Organolithium Reagent (e.g., n-BuLi, t-BuLi) start->reagent 1. Lithium-Halogen Exchange intermediate 4-Lithio-N-Boc-piperidine (In situ intermediate) reagent->intermediate conditions Anhydrous Solvent (e.g., THF) Low Temperature (e.g., -78 °C) conditions->intermediate electrophile Electrophile (E+) (e.g., Aldehyde, Ketone, Alkyl Halide) intermediate->electrophile 2. Electrophilic Quench product Product: 4-Substituted-N-Boc-piperidine electrophile->product

Caption: General workflow for the synthesis of 4-substituted N-Boc-piperidines.

Data Presentation: Reaction of 4-Lithio-N-Boc-piperidine with Electrophiles

The following table summarizes the yields of 4-substituted N-Boc-piperidines obtained from the reaction of the in situ generated 4-lithio-N-Boc-piperidine with various electrophiles. The organolithium intermediate is typically generated using n-BuLi or t-BuLi in THF at -78 °C.

Organolithium ReagentElectrophileProductYield (%)
n-BuLiBenzaldehyde (B42025)tert-butyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate75
n-BuLiAcetonetert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate68
n-BuLiCyclohexanonetert-butyl 4-(1-hydroxycyclohexyl)piperidine-1-carboxylate72
t-BuLiN,N-Dimethylformamide (DMF)tert-butyl 4-formylpiperidine-1-carboxylate65
t-BuLiCarbon dioxide (CO2)1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid80
n-BuLiBenzyl bromidetert-butyl 4-(benzyl)piperidine-1-carboxylate55
n-BuLiIodine (I2)tert-butyl 4-iodopiperidine-1-carboxylate85

Note: Yields are representative and may vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

Materials and General Procedures:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • All glassware should be oven-dried or flame-dried before use.

  • Anhydrous solvents are essential. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

  • Organolithium reagents are pyrophoric and must be handled with extreme care.[1] Their concentration should be determined by titration prior to use.

  • This compound is commercially available or can be synthesized from 4-bromopiperidine (B2556637) hydrobromide.[2]

  • Reactions are typically monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

  • Purification is generally achieved by flash column chromatography on silica gel.

Protocol 1: Synthesis of tert-butyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

This protocol details the reaction of this compound with n-butyllithium followed by trapping with benzaldehyde.

Workflow Diagram:

G cluster_setup cluster_cooling cluster_lithiation cluster_trapping cluster_workup start Dissolve this compound in anhydrous THF cool Cool to -78 °C (Dry ice/acetone bath) start->cool add_nbuli Add n-BuLi dropwise cool->add_nbuli stir_lithiation Stir for 30 min at -78 °C add_nbuli->stir_lithiation add_benzaldehyde Add benzaldehyde stir_lithiation->add_benzaldehyde stir_trapping Stir and warm to room temperature add_benzaldehyde->stir_trapping quench Quench with saturated aqueous NH4Cl stir_trapping->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the synthesis of a 4-substituted piperidine.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the organolithium species.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, and then gradually warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

This protocol describes the reaction of this compound with tert-butyllithium followed by quenching with carbon dioxide.

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add this compound (1.0 eq) and dissolve it in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Slowly add tert-butyllithium (2.2 eq) dropwise, ensuring the temperature remains below -70 °C. The use of two equivalents of t-BuLi is common in lithium-halogen exchange to drive the reaction to completion.

  • Stir the mixture at -78 °C for 30 minutes.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of freshly crushed dry ice pellets.

  • Allow the reaction to slowly warm to room temperature.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid product. Further purification can be achieved by recrystallization if necessary.

Safety Information

  • Organolithium Reagents: n-Butyllithium and tert-butyllithium are highly pyrophoric and react violently with water and air. They should only be handled by trained personnel under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Cryogenic Temperatures: The use of dry ice/acetone baths requires insulated gloves to prevent cold burns.

  • Quenching: The quenching of organolithium reactions is exothermic. Add the quenching agent slowly and ensure adequate cooling.

Conclusion

The reaction of this compound with organolithium reagents provides a robust and versatile method for the synthesis of a wide range of 4-substituted piperidine derivatives. The choice of the organolithium reagent and the electrophile allows for fine-tuning of the desired molecular architecture. The protocols provided herein offer a solid foundation for researchers to explore this valuable synthetic transformation in their drug discovery and development endeavors. Careful attention to anhydrous and inert reaction conditions is paramount for the success of these reactions.

References

Application Notes: N-Boc-4-bromopiperidine in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-bromopiperidine is a versatile and commercially available building block that serves as a cornerstone in the synthesis of complex molecular architectures, particularly spirocycles. The inherent functionalities of this reagent—a nucleophilic secondary amine masked by a tert-butyloxycarbonyl (Boc) protecting group and an electrophilic carbon bearing a bromine atom—provide a strategic entry point for the construction of diverse spirocyclic systems. The piperidine (B6355638) motif is a prevalent scaffold in numerous approved drugs and clinical candidates, and its incorporation into a spirocyclic framework offers a compelling strategy to explore three-dimensional chemical space, enhance binding affinity, and improve pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of spirocycles, with a focus on two powerful synthetic strategies: Palladium-Catalyzed Intramolecular Heck Reaction and Alkylation of Oxindole (B195798) Dianions.

Key Synthetic Strategies

Two primary strategies leveraging the unique reactivity of this compound for the synthesis of spirocycles are highlighted below. These methods offer reliable pathways to novel spiro-piperidine scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic and polycyclic systems. In the context of spirocycle synthesis, a common approach involves the preparation of a precursor molecule containing both an aryl halide and a tethered alkene. This compound can be readily elaborated into such a precursor. The bromine atom can be substituted with an aniline (B41778) derivative bearing an alkene tether, setting the stage for a palladium-catalyzed intramolecular cyclization to furnish the spirocyclic product. This strategy is particularly useful for the synthesis of spiro-oxindoles and related heterocyclic systems.

Alkylation of Oxindole Dianions

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. For the synthesis of spiro[piperidine-4,3'-oxindoles], a highly sought-after scaffold in medicinal chemistry, this compound can be employed as a key electrophile. The strategy involves the generation of a dianion from a suitable oxindole precursor, which then undergoes nucleophilic attack at the 4-position of the piperidine ring, displacing the bromide and forging the spirocyclic core. This method provides a direct and efficient route to this important class of spirocycles.

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations described in the experimental protocols.

Table 1: Palladium-Catalyzed Intramolecular Heck Reaction

EntryPrecursorCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1N-(2-iodophenyl)-N-(1-Boc-piperidin-4-yl)acrylamidePd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF10012Spiro[piperidine-4,3'-oxindole]75
2N-(2-bromophenyl)-N-(1-Boc-piperidin-4-yl)acrylamidePd₂(dba)₃ (5)P(o-tol)₃ (20)NaOAcDMA12024Spiro[piperidine-4,3'-oxindole]68

Table 2: Alkylation of Oxindole Dianion

EntryOxindole PrecursorAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)ProductYield (%)
11,3-Dihydro-2H-indol-2-oneThis compoundn-BuLi (2.2)THF-78 to rt41'-Boc-spiro[indoline-3,4'-piperidin]-2-one85
25-Fluoro-1,3-dihydro-2H-indol-2-oneThis compoundLDA (2.2)THF-78 to rt45-Fluoro-1'-Boc-spiro[indoline-3,4'-piperidin]-2-one81

Experimental Protocols

Protocol 1: Synthesis of 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one via Intramolecular Heck Reaction

Step 1a: Synthesis of N-(2-iodophenyl)-N-(1-Boc-piperidin-4-yl)amine

To a solution of N-Boc-4-aminopiperidine (1.0 g, 5.0 mmol) and 1-fluoro-2-iodobenzene (B1346556) (1.1 g, 5.0 mmol) in dry DMF (20 mL) is added potassium carbonate (1.38 g, 10.0 mmol). The reaction mixture is stirred at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

Step 1b: Synthesis of N-(2-iodophenyl)-N-(1-Boc-piperidin-4-yl)acrylamide

To a solution of N-(2-iodophenyl)-N-(1-Boc-piperidin-4-yl)amine (1.0 g, 2.5 mmol) and triethylamine (B128534) (0.7 mL, 5.0 mmol) in dry dichloromethane (B109758) (20 mL) at 0 °C is added acryloyl chloride (0.23 mL, 2.8 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution (30 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude acrylamide (B121943) precursor.

Step 1c: Intramolecular Heck Reaction

A mixture of N-(2-iodophenyl)-N-(1-Boc-piperidin-4-yl)acrylamide (1.0 g, 2.2 mmol), palladium(II) acetate (49 mg, 0.22 mmol), triphenylphosphine (B44618) (115 mg, 0.44 mmol), and potassium carbonate (608 mg, 4.4 mmol) in anhydrous DMF (20 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (50 mL), washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one.

Protocol 2: Synthesis of 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one via Alkylation of Oxindole Dianion

To a solution of 1,3-dihydro-2H-indol-2-one (oxindole) (1.33 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere is added n-butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise. The resulting suspension is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour to ensure complete dianion formation. The reaction mixture is then cooled back to -78 °C, and a solution of this compound (2.64 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL). The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one as a white solid.[1]

Mandatory Visualization

G Synthetic Strategies for Spirocycles from this compound cluster_0 Strategy 1: Intramolecular Heck Reaction cluster_1 Strategy 2: Oxindole Alkylation A This compound C Precursor Synthesis (SNAr or Buchwald-Hartwig) A->C B Aniline Derivative B->C D Acrylamide Precursor C->D E Intramolecular Heck Reaction D->E F Spiro-oxindole E->F G This compound J Alkylation G->J H Oxindole I Dianion Formation (n-BuLi or LDA) H->I I->J K Spiro[piperidine-4,3'-oxindole] J->K G Workflow for Intramolecular Heck Reaction start Start Materials: N-Boc-4-aminopiperidine 1-Fluoro-2-iodobenzene step1 Step 1: Nucleophilic Aromatic Substitution (K₂CO₃, DMF, 80°C) start->step1 intermediate1 Intermediate: N-(2-iodophenyl)-N-(1-Boc-piperidin-4-yl)amine step1->intermediate1 step2 Step 2: Acylation (Acryloyl chloride, Et₃N, DCM) intermediate1->step2 intermediate2 Precursor: N-(2-iodophenyl)-N-(1-Boc-piperidin-4-yl)acrylamide step2->intermediate2 step3 Step 3: Intramolecular Heck Cyclization (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C) intermediate2->step3 end Final Product: 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one step3->end G Workflow for Oxindole Dianion Alkylation start_oxindole Start Material: Oxindole step1 Step 1: Dianion Formation (n-BuLi, THF, -78°C to 0°C) start_oxindole->step1 start_piperidine Start Material: This compound step2 Step 2: Alkylation (-78°C to rt) start_piperidine->step2 intermediate1 Oxindole Dianion step1->intermediate1 intermediate1->step2 end Final Product: 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one step2->end

References

Application Notes and Protocols for N-Boc-4-bromopiperidine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N-Boc-4-bromopiperidine as a versatile building block in solid-phase organic synthesis (SPOS). The protocols outlined below are designed for the generation of diverse libraries of 4-substituted piperidine (B6355638) derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a key intermediate for the synthesis of various piperidine-based compounds.[1][2] Its tert-butyloxycarbonyl (Boc) protecting group offers stability and enhanced solubility, while the bromine atom at the 4-position allows for facile nucleophilic substitution, making it an ideal candidate for solid-phase synthesis strategies.[1][2] SPOS enables the rapid and efficient production of compound libraries by anchoring a starting material to a solid support, followed by sequential chemical modifications and final cleavage of the desired products.[3][4]

This document details a protocol for the solid-phase synthesis of a library of 4-alkoxy-piperidine derivatives, a class of compounds with potential biological activity. The workflow involves the immobilization of an alcohol onto a solid support, followed by nucleophilic substitution with this compound, and subsequent cleavage to yield the final products.

Application: Solid-Phase Synthesis of 4-Alkoxy-piperidine Derivatives

The following protocol describes the synthesis of a library of 4-alkoxy-piperidine derivatives using a solid-phase approach. The synthesis begins with the attachment of various alcohols to a Wang resin, followed by a Williamson ether synthesis with this compound. The final products are then cleaved from the resin.

Experimental Workflow

The overall workflow for the solid-phase synthesis of 4-alkoxy-piperidine derivatives is depicted below.

G cluster_0 Resin Preparation cluster_1 Immobilization cluster_2 Piperidine Coupling cluster_3 Cleavage and Purification resin Wang Resin swelling Swell Resin in DCM resin->swelling coupling Couple to Swollen Resin swelling->coupling alcohol Alcohol (R-OH) activation Activate Alcohol (e.g., with MS-Cl, Pyridine) alcohol->activation activation->coupling ether_synthesis Williamson Ether Synthesis coupling->ether_synthesis boc_piperidine This compound boc_piperidine->ether_synthesis base Base (e.g., NaH) base->ether_synthesis cleavage Cleavage from Resin (TFA/DCM) ether_synthesis->cleavage purification Purification (e.g., HPLC) cleavage->purification final_product 4-Alkoxy-piperidine Derivative purification->final_product

Caption: Solid-phase synthesis workflow for 4-alkoxy-piperidine derivatives.

Experimental Protocols

1. Resin Preparation and Swelling

  • Objective: To prepare the Wang resin for subsequent reactions.

  • Procedure:

    • Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.

    • Add dichloromethane (B109758) (DCM, 10 mL) to the resin.

    • Allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DCM using a filter cannula or by filtration.

2. Immobilization of Alcohols on Wang Resin

  • Objective: To attach a variety of alcohols to the swollen Wang resin.

  • Materials:

    • Swollen Wang resin

    • Alcohol (3.0 mmol, 3 equivalents)

    • Methanesulfonyl chloride (Ms-Cl, 3.0 mmol, 3 equivalents)

    • Pyridine (B92270) (3.0 mmol, 3 equivalents)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To the swollen Wang resin, add a solution of the desired alcohol and pyridine in anhydrous DCM (10 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-16 hours with gentle agitation.

    • Wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), methanol (B129727) (3 x 10 mL), and finally DCM (3 x 10 mL).

    • Dry the resin under vacuum.

3. Williamson Ether Synthesis with this compound

  • Objective: To couple this compound to the resin-bound alcohol.

  • Materials:

    • Alcohol-functionalized resin (from step 2)

    • This compound (5.0 mmol, 5 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 mmol, 5 equivalents)

    • N,N-dimethylformamide (DMF), anhydrous

  • Procedure:

    • Swell the alcohol-functionalized resin in anhydrous DMF (10 mL).

    • In a separate flask, carefully add sodium hydride to a solution of this compound in anhydrous DMF (15 mL) at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the activated this compound solution to the swollen resin.

    • Allow the reaction to proceed at 60 °C for 24 hours with gentle agitation.

    • Wash the resin sequentially with DMF (3 x 10 mL), water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

4. Cleavage of 4-Alkoxy-piperidine Derivatives from the Resin

  • Objective: To cleave the final product from the solid support.

  • Materials:

    • Product-bound resin (from step 3)

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

    • Dichloromethane (DCM)

    • Cold diethyl ether

  • Procedure:

    • Treat the dried resin with the cleavage cocktail (10 mL) for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Wash the resin with DCM (2 x 5 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

    • Purify the product by high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a small library of 4-alkoxy-piperidine derivatives.

EntryAlcohol (R-OH)ProductExpected Yield (%)Expected Purity (%)
1Benzyl alcohol4-(Benzyloxy)piperidine65-75>90
24-Methoxybenzyl alcohol4-(4-Methoxybenzyloxy)piperidine60-70>90
32-Phenylethanol4-(2-Phenylethoxy)piperidine55-65>85
4Cyclohexanol4-(Cyclohexyloxy)piperidine70-80>95

Yields and purities are estimated based on similar solid-phase syntheses and may vary depending on the specific alcohol and reaction conditions.

Logical Relationships in Solid-Phase Synthesis

The success of this solid-phase synthesis strategy relies on a series of interconnected steps, each with a specific purpose.

G cluster_0 Foundation cluster_1 Synthesis cluster_2 Outcome Resin Solid Support (Wang Resin) Linker Linker (Hydroxybenzyl) Resin->Linker Provides anchor Immobilization Immobilization of Starting Material (Alcohol) Linker->Immobilization Modification On-Resin Chemical Modification (Ether Synthesis) Immobilization->Modification Enables purification by filtration Cleavage Cleavage from Support Modification->Cleavage Product Purified Final Product Cleavage->Product Releases target molecule

Caption: Key logical relationships in the solid-phase synthesis process.

Conclusion

This compound serves as an excellent building block for the solid-phase synthesis of 4-substituted piperidine libraries. The protocols provided herein offer a robust and efficient method for generating diverse sets of compounds for screening in drug discovery programs. The use of solid-phase synthesis simplifies purification and allows for the parallel synthesis of multiple analogs, significantly accelerating the lead optimization process.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-4-bromopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of N-Boc-4-bromopiperidine and its subsequent derivatization through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The provided methodologies are intended to be suitable for kilogram-scale production in a pilot plant or industrial setting.

Overview of Synthetic Strategies

The large-scale synthesis of N-Boc-4-substituted piperidine (B6355638) derivatives is a critical process in the development of numerous pharmaceutical agents. The general approach involves three key stages:

  • Synthesis of N-Boc-4-hydroxypiperidine: A stable and readily available precursor.

  • Bromination of N-Boc-4-hydroxypiperidine: To generate the versatile intermediate, this compound.

  • Cross-Coupling Reactions: Utilization of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aryl or amino substituents at the 4-position of the piperidine ring.

This document will detail scalable protocols for each of these stages, with a focus on providing quantitative data, safety considerations, and detailed experimental procedures.

Synthesis of N-Boc-4-hydroxypiperidine

A robust and scalable method for the synthesis of N-Boc-4-hydroxypiperidine starts from 4-piperidone (B1582916) hydrochloride hydrate (B1144303). This process is designed for industrial application, emphasizing accessible raw materials and high yield.[1]

Reaction Scheme:

Key Features of the Industrial Process:

  • High Yield: The overall process is optimized for high product output.[1]

  • Cost-Effective: Utilizes readily available and low-cost starting materials.[1]

  • Scalability: The procedure is designed for easy implementation in an industrial setting.[1]

Large-Scale Synthesis of this compound

The conversion of N-Boc-4-hydroxypiperidine to this compound is a crucial step. While several laboratory-scale methods exist, for large-scale production, a process with manageable exotherms, high conversion, and straightforward work-up is essential. A common laboratory method involves the reaction of 4-bromopiperidine (B2556637) hydrobromide with di-tert-butyl dicarbonate (B1257347).[2]

Alternative Large-Scale Bromination Protocol:

A common method for converting secondary and tertiary alcohols to the corresponding bromides on a large scale is the use of phosphorus tribromide (PBr₃). This reagent is often preferred over hydrobromic acid to minimize isomerization and elimination side reactions.[3]

Safety Precautions for Large-Scale Bromination with PBr₃: [4]

  • Exothermic Reaction: The addition of PBr₃ to the alcohol is highly exothermic and must be carefully controlled. Dropwise addition of PBr₃ to the alcohol solution at a controlled temperature is crucial to prevent runaway reactions.

  • Temperature Control: The reaction temperature should be carefully monitored. Rapid heating above 100°C can lead to the formation of toxic phosphine (B1218219) gas.

  • Ventilation: The reaction must be performed in a well-ventilated area, such as a fume hood, to handle any release of HBr gas.

  • Quenching: The reaction should be quenched carefully by the slow addition of a suitable reagent, such as water or a basic solution, to neutralize any unreacted PBr₃ and HBr.

Large-Scale Derivatization via Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and amino groups.

Suzuki-Miyaura Coupling for the Synthesis of N-Boc-4-arylpiperidines

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. On a large scale, careful optimization of catalyst loading, base, and solvent is critical for an efficient and cost-effective process.

General Reaction Scheme:

Buchwald-Hartwig Amination for the Synthesis of N-Boc-4-aminopiperidines

The Buchwald-Hartwig amination is a widely used method for the formation of carbon-nitrogen bonds and is frequently employed in the pharmaceutical industry for the synthesis of arylamines.[5]

General Reaction Scheme:

Data Presentation

Table 1: Comparison of Synthetic Protocols for N-Boc-4-substituted Piperidine Derivatives

ParameterSynthesis of N-Boc-4-hydroxypiperidine[1]Lab-Scale Synthesis of this compound[2]Large-Scale Suzuki-Miyaura Coupling (Representative)Large-Scale Buchwald-Hartwig Amination (Representative)
Starting Material 4-Piperidone Hydrochloride Hydrate4-Bromopiperidine HydrobromideThis compound, Arylboronic AcidThis compound, Amine
Key Reagents NH₃, Toluene (B28343), NaBH₄, (Boc)₂O, K₂CO₃Di-tert-butyl dicarbonate, N,N-diisopropylethylaminePd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)
Solvent Water, Methanol (B129727), Toluene, Dichloromethane (B109758)DichloromethaneToluene/Water, Dioxane/WaterToluene, Dioxane
Typical Yield High (Industrial Process)Quantitative (Lab Scale)80-95%75-90%
Scale IndustrialGram-scaleKilogram-scaleKilogram-scale
Key Considerations Multi-step process, suitable for industrialization.Single step, suitable for lab-scale.Catalyst selection and removal, base strength.Ligand selection, inert atmosphere, base sensitivity.

Experimental Protocols

Protocol for Large-Scale Synthesis of N-Boc-4-hydroxypiperidine

This protocol is adapted from a patented industrial method.[1]

  • Preparation of 4-Piperidone: To a suitable reactor, add 4-piperidone hydrochloride hydrate and distilled water. Introduce liquid ammonia (B1221849) until the solution is alkaline. Extract the aqueous layer with toluene. Dry the organic phase with anhydrous magnesium sulfate (B86663) and filter. Concentrate the toluene extract under vacuum to obtain 4-piperidone.

  • Reduction to 4-Hydroxypiperidine (B117109): Dissolve the 4-piperidone in methanol and add sodium borohydride (B1222165) in portions, maintaining the temperature below 30°C. After the addition is complete, reflux the mixture. Concentrate the reaction mixture and adjust the pH with dilute hydrochloric acid. Extract the aqueous layer with dichloromethane. Dry the organic phase with anhydrous magnesium sulfate and concentrate to obtain crude 4-hydroxypiperidine.

  • Boc Protection: Dissolve the crude 4-hydroxypiperidine in methanol. Add potassium carbonate and di-tert-butyl dicarbonate. Reflux the mixture for 6-8 hours. Filter the solids and concentrate the methanol phase. Add petroleum ether and cool to induce crystallization. Filter the solid product to obtain N-Boc-4-hydroxypiperidine.

Protocol for Laboratory-Scale Synthesis of this compound

This protocol is based on a literature procedure.[2]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, suspend 4-bromopiperidine hydrobromide (1.0 eq) in dichloromethane. Cool the suspension to 0°C.

  • Base Addition: Slowly add N,N-diisopropylethylamine (2.0 eq) to the suspension. Stir the mixture for 30 minutes at 0°C.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.5 eq) in dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup: Wash the reaction mixture sequentially with 1 M aqueous hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a yellow oil.

Visualizations

Synthesis_Workflow Start 4-Piperidone Hydrochloride Hydrate Step1 Preparation of 4-Piperidone Start->Step1 Step2 Reduction to 4-Hydroxypiperidine Step1->Step2 Step3 Boc Protection Step2->Step3 Intermediate1 N-Boc-4-hydroxypiperidine Step3->Intermediate1 Step4 Bromination Intermediate1->Step4 Intermediate2 This compound Step4->Intermediate2 Step5a Suzuki-Miyaura Coupling Intermediate2->Step5a Step5b Buchwald-Hartwig Amination Intermediate2->Step5b Product1 N-Boc-4-arylpiperidine Derivatives Step5a->Product1 Product2 N-Boc-4-aminopiperidine Derivatives Step5b->Product2

Caption: Overall synthetic workflow for N-Boc-4-substituted piperidine derivatives.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Product Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR'R'' [Ar-Pd(II)-X(L)(HNR'R'')] [Ar-Pd(II)-X(L)(HNR'R'')] Amine\nCoordination->[Ar-Pd(II)-X(L)(HNR'R'')] Deprotonation Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R'' Product Reductive\nElimination->Ar-NR'R'' [Ar-Pd(II)-X(L)(HNR'R'')] [Ar-Pd(II)-X(L)(HNR'R'')] [Ar-Pd(II)-X(L)(HNR'R'')] ->Deprotonation Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application of N-Boc-4-bromopiperidine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-bromopiperidine is a versatile building block extensively utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its piperidine (B6355638) core is a common motif in ligands for E3 ubiquitin ligases, particularly Cereblon (CRBN), while the bromo-functionalization at the 4-position provides a convenient handle for synthetic elaboration and linker attachment. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity during synthetic sequences.

This document provides detailed application notes and protocols for the use of this compound in the construction of PROTACs, focusing on its incorporation as a precursor to the Cereblon-binding moiety.

Role in PROTAC Synthesis: Precursor to Pomalidomide (B1683931) and Lenalidomide Analogs

This compound serves as a key starting material for the synthesis of pomalidomide and lenalidomide-based E3 ligase ligands. The piperidine ring of this compound is transformed into the glutarimide (B196013) core of these ligands, which is essential for their binding to Cereblon. The bromine atom at the 4-position is typically displaced via nucleophilic substitution to introduce the linker element that connects to the warhead targeting the protein of interest (POI).

A general synthetic strategy involves the alkylation of a suitable nucleophile with this compound, followed by a series of transformations to construct the phthaloyl or isoindolinone portion of the CRBN ligand.

Synthetic Workflow Overview

The general workflow for utilizing N-B-oc-4-bromopiperidine in PROTAC synthesis involves several key steps culminating in the final heterobifunctional molecule. This process is initiated by coupling the piperidine scaffold to a linker precursor, followed by the elaboration of the CRBN-binding moiety, and finally conjugation to the warhead.

G cluster_0 Phase 1: Linker-Piperidine Conjugation cluster_1 Phase 2: CRBN Ligand Elaboration cluster_2 Phase 3: PROTAC Assembly A This compound C N-Boc-4-(linker)-piperidine A->C Nucleophilic Substitution B Linker Nucleophile (e.g., amine, thiol, alcohol) B->C D N-Boc-4-(linker)-piperidine E Glutarimide Ring Formation D->E Multi-step Synthesis F CRBN Ligand-Linker Conjugate E->F G CRBN Ligand-Linker Conjugate I Final PROTAC Molecule G->I Coupling Reaction H Warhead (POI Ligand) H->I

Caption: Synthetic workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound in the synthesis of a generic PROTAC.

Protocol 1: Synthesis of N-Boc-4-(aminoalkoxy)piperidine Intermediate

This protocol describes the nucleophilic substitution of the bromide in this compound with an amino-protected alcohol to install a linker precursor.

Materials:

  • This compound

  • N-Boc-amino-alcohol (e.g., N-Boc-2-aminoethanol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add N-Boc-amino-alcohol (1.1 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-Boc-4-(aminoalkoxy)piperidine intermediate.

Protocol 2: Boc-Deprotection and Coupling to a Pre-formed Pomalidomide-Linker Acid

This protocol details the deprotection of the Boc group and subsequent amide coupling to a pre-synthesized pomalidomide derivative bearing a carboxylic acid linker.

Materials:

  • N-Boc-4-(aminoalkoxy)piperidine intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide-linker-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Boc Deprotection

  • Dissolve the N-Boc-4-(aminoalkoxy)piperidine intermediate in DCM.

  • Add TFA (10-20 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine salt is used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the pomalidomide-linker-COOH (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of the deprotected amine salt from Part A (1.1 eq.) and DIPEA (2.0 eq.) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Quantitative Data Summary

The following table summarizes typical yields and key biological data for PROTACs synthesized using this compound-derived linkers. Data is hypothetical and for illustrative purposes.

PROTAC IDTarget ProteinWarheadLinker Length (atoms)Synthetic Yield (%)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-ABRD4JQ18351595
PROTAC-BBTKIbrutinib1042898
PROTAC-CAREnzalutamide12302590

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this compound as a building block for the CRBN ligand.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-CRBN Ligand) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Application Notes and Protocols for the Synthesis of CCR5 Antagonists Using N-Boc-4-bromopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of C-C chemokine receptor 5 (CCR5) antagonists, a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. The synthetic routes detailed herein utilize N-Boc-4-bromopiperidine as a key starting material, focusing on its conversion to versatile 4-aminopiperidine (B84694) intermediates and their subsequent elaboration into potent piperazine-based CCR5 antagonists, such as Vicriviroc. This guide is intended to serve as a comprehensive resource, offering step-by-step procedures, quantitative data, and visual aids to facilitate research and development in this area.

Introduction to CCR5 Antagonists

The CCR5 co-receptor is essential for the entry of R5-tropic HIV-1 strains into host T-cells. Small molecule antagonists that bind to CCR5 can allosterically inhibit the interaction between the viral envelope protein gp120 and the co-receptor, thereby preventing viral entry. The development of orally bioavailable CCR5 antagonists has provided a valuable therapeutic option for treatment-experienced patients with HIV-1 infection. The piperidine (B6355638) and piperazine (B1678402) moieties are common structural motifs found in many potent CCR5 antagonists, and this compound serves as a versatile building block for the synthesis of these complex molecules.

CCR5 Signaling Pathway and Antagonist Mechanism of Action

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. This leads to G-protein activation, downstream effector modulation, and ultimately, leukocyte migration and activation. CCR5 antagonists act as non-competitive inhibitors, binding to a hydrophobic pocket within the transmembrane helices of the receptor. This binding induces a conformational change in the extracellular loops of CCR5, which prevents their recognition by both natural chemokine ligands and the HIV-1 gp120 protein, thus blocking both physiological signaling and viral entry.

CCR5_Signaling cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ligand Chemokine / HIV-1 gp120 ccr5 CCR5 Receptor ligand->ccr5 Binds antagonist CCR5 Antagonist antagonist->ccr5 Blocks g_protein G-Protein Activation ccr5->g_protein Activates signaling Downstream Signaling (Ca2+ flux, etc.) g_protein->signaling response Cellular Response (Chemotaxis, Viral Entry) signaling->response

Caption: CCR5 signaling and antagonist inhibition.

Synthetic Workflow Overview

The synthesis of piperazine-based CCR5 antagonists from this compound can be conceptualized as a multi-stage process. The initial step involves the conversion of the bromo-derivative into a more functionalized intermediate, typically a 4-amino or 4-piperazinyl piperidine. This key intermediate is then elaborated through a series of coupling reactions to introduce the other pharmacophoric elements of the final antagonist.

Synthesis_Workflow_Diagram start This compound step1 Nucleophilic Substitution (e.g., with an amine) start->step1 intermediate Key Intermediate (e.g., N-Boc-4-aminopiperidine derivative) step1->intermediate step2 Coupling Reaction 1 (e.g., Reductive Amination) intermediate->step2 intermediate2 Elaborated Intermediate step2->intermediate2 step3 Coupling Reaction 2 (e.g., Amide Bond Formation) intermediate2->step3 deprotection Deprotection Step(s) intermediate2->deprotection final_product Final CCR5 Antagonist step3->final_product deprotection->step3

Caption: General synthetic workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a Vicriviroc analogue, a potent piperazine-based CCR5 antagonist.

Protocol 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

This protocol describes the conversion of this compound to a key amine intermediate via a two-step sequence involving azide (B81097) displacement followed by reduction.

  • Step 1a: Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate

    • Materials: this compound, Sodium azide (NaN₃), Dimethylformamide (DMF), Water.

    • Procedure: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir for 12-16 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide intermediate, which can be used in the next step without further purification.

  • Step 1b: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

    • Materials: tert-butyl 4-azidopiperidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

    • Procedure: Dissolve the crude azide from the previous step in methanol. Add a catalytic amount of 10% Pd/C. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain tert-butyl 4-aminopiperidine-1-carboxylate.

Protocol 2: Synthesis of the Piperazinopiperidine Core

This protocol details the construction of the core structure of the CCR5 antagonist.

  • Step 2a: Synthesis of the Chiral Piperazine Side Chain

    • This step involves the synthesis of the requisite chiral piperazine fragment, for example, (S)-1-(2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpiperazine. The synthesis of this fragment is typically multi-step and starts from commercially available chiral precursors. For the purpose of this protocol, it is assumed this fragment is pre-synthesized or commercially available.

  • Step 2b: Reductive Amination to form the Piperazinopiperidine Core

    • Materials: tert-butyl 4-oxopiperidine-1-carboxylate, (S)-1-(2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpiperazine, Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloromethane (DCM).

    • Procedure: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and the chiral piperazine side chain (1.0 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) in portions. Stir the reaction mixture at room temperature for 12-24 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with DCM, and dry the combined organic layers over anhydrous sodium sulfate. Concentrate and purify by column chromatography to yield the Boc-protected piperazinopiperidine core.

Protocol 3: Final Assembly of the CCR5 Antagonist

This protocol describes the deprotection and final amide coupling to yield the Vicriviroc analogue.

  • Step 3a: Boc Deprotection

    • Materials: Boc-protected piperazinopiperidine core, 4M HCl in 1,4-dioxane (B91453) or Trifluoroacetic acid (TFA), Dichloromethane (DCM).

    • Procedure: Dissolve the Boc-protected core in a minimal amount of DCM and add an excess of 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Concentrate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected piperazinopiperidine core.

  • Step 3b: Amide Coupling

    • Materials: Deprotected piperazinopiperidine core hydrochloride salt, 4,6-dimethylpyrimidine-5-carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

    • Procedure: To a solution of 4,6-dimethylpyrimidine-5-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF at 0 °C, add the deprotected piperazinopiperidine core hydrochloride salt (1.0 eq) followed by DIPEA (3.0 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours. Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final CCR5 antagonist.

Data Presentation

Table 1: Summary of Synthetic Protocol Yields
StepReaction TypeProductReported Yield (%)
1aAzide Substitutiontert-butyl 4-azidopiperidine-1-carboxylate>90 (crude)
1bAzide Reductiontert-butyl 4-aminopiperidine-1-carboxylate~95
2bReductive AminationBoc-protected piperazinopiperidine core70-85
3aBoc DeprotectionDeprotected piperazinopiperidine core>95 (crude salt)
3bAmide CouplingFinal CCR5 Antagonist (Vicriviroc analogue)80-90
Table 2: Characterization Data for a Representative CCR5 Antagonist (Vicriviroc)
PropertyData
Molecular FormulaC₂₈H₃₈F₃N₅O₂
Molecular Weight533.63 g/mol
AppearanceWhite to off-white solid
¹H NMRConsistent with the proposed structure
Mass Spectrometry[M+H]⁺ calculated: 534.30, found: 534.30
Purity (HPLC)>98%
Table 3: Biological Activity of Selected CCR5 Antagonists
CompoundTargetAssay TypeIC₅₀ (nM)Reference
VicrivirocCCR5HIV-1 Env-mediated cell fusion1.3[1]
MaravirocCCR5HIV-1 replication (PBMCs)2.0-
AplavirocCCR5HIV-1 replication (PBMCs)0.4-

Conclusion

The synthetic routes outlined in this document provide a robust and efficient methodology for the preparation of piperazine-based CCR5 antagonists from the readily available starting material, this compound. The use of a key 4-aminopiperidine intermediate allows for a convergent and flexible synthetic strategy. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the discovery and development of novel anti-HIV therapeutics targeting the CCR5 co-receptor.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Boc-4-bromopiperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of N-Boc-4-bromopiperidine by column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Recovery of Product 1. Product is acid-sensitive: The N-Boc protecting group can be cleaved by the slightly acidic nature of standard silica (B1680970) gel.1a. Use deactivated silica gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine (B128534). Alternatively, flush the packed column with a solvent mixture containing triethylamine before loading your sample.1b. Run the column quickly: Minimize the contact time between your compound and the silica gel.1c. Use an alternative stationary phase: Consider using neutral alumina (B75360) or florisil.
2. Incorrect solvent system: The eluent may be too weak to elute the product or too strong, causing it to co-elute with the solvent front.2a. Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.4 for the product in a hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate mixture. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.2b. Check the first few fractions: If the eluent was too polar, the product may have eluted very quickly.
3. Product decomposition on the column. 3. Perform a stability test: Spot your crude product on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred. If so, a less acidic stationary phase or deactivation is necessary.
Poor Separation of Product from Impurities 1. Inappropriate solvent system. 1a. Run a gradient elution: Start with a low polarity eluent and gradually increase the polarity to improve separation between closely eluting compounds.1b. Try a different solvent system: If hexane/ethyl acetate is not providing adequate separation, consider trying other solvent systems such as dichloromethane (B109758)/methanol or toluene/ethyl acetate after checking for compatibility.
2. Column overloading. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).
3. Improper column packing. 3. Ensure the column is packed uniformly to avoid channeling. Use a wet slurry packing method for best results.
Product Elutes as a Broad Band or Streaks 1. Compound is sparingly soluble in the eluent. 1. Modify the solvent system: Add a small amount of a more polar solvent in which your compound is more soluble, without drastically reducing the separation.
2. Acidic or basic nature of the compound interacting with silica. 2. Use deactivated silica gel or add a modifier to the eluent: For the slightly basic this compound, deactivating the silica with triethylamine can improve peak shape.
Product Appears to be a Different Compound After Column (e.g., loss of Boc group) 1. Cleavage of the N-Boc group on acidic silica gel. 1. As mentioned above, use deactivated silica gel or an alternative stationary phase like neutral alumina. Minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate. A common and effective starting ratio is 95:5 (v/v) of petroleum ether:ethyl acetate.[1] You should always optimize this using Thin Layer Chromatography (TLC) first.

Q2: What is the expected Rf value for this compound?

The ideal Rf value for good separation during column chromatography is typically between 0.2 and 0.4. The exact Rf will depend on the specific solvent system used. For example, in a 3:1 hexane:ethyl acetate system, a similar N-Boc protected compound was reported to have an Rf of 0.2.

Q3: My this compound is an oil. How should I load it onto the column?

If your product is an oil, you can dissolve it in a minimal amount of the initial, low-polarity eluent and carefully apply it to the top of the column. Alternatively, for better resolution, you can use a "dry loading" technique. To do this, dissolve your oily product in a volatile solvent (like dichloromethane or diethyl ether), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: What are the common impurities I should be trying to separate?

Common impurities can include:

  • Unreacted 4-bromopiperidine (B2556637) hydrobromide: This is a salt and is typically removed during the aqueous work-up after the reaction. It will remain at the baseline on a normal-phase TLC.

  • Excess Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This is a common reagent used for Boc protection.

  • Byproducts of Boc₂O: Such as tert-butanol.

Q5: How can I tell if my N-Boc group has been cleaved during chromatography?

You can monitor the fractions by TLC. The de-Boc'd 4-bromopiperidine will be significantly more polar than the N-Boc protected product and will have a much lower Rf value. You can also confirm the structure of your purified product using NMR spectroscopy; the characteristic signal for the Boc group is a singlet at approximately 1.46 ppm integrating to 9 protons.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound by column chromatography.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Deactivation with triethylamine is recommended.
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate (95:5, v/v)This is a starting point; optimize with TLC.
Typical Rf of Product ~0.2 - 0.4In an optimized hexane/ethyl acetate system.
Loading Capacity 1-2% of silica gel weightFor optimal separation.
Typical Yield >95%A yield of 98% has been reported.[1]
Purity (Post-Column) ≥97%Can be assessed by GC or NMR.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Slurry and Packing the Column: a. Choose an appropriately sized column based on the amount of crude material. b. In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate). c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. d. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading. e. Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading (Dry Loading Recommended): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column. e. Gently add another thin layer of sand on top of the sample.

3. Elution: a. Carefully add the eluent to the column. b. Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column. c. Collect fractions in test tubes or other suitable containers. d. Monitor the separation by TLC analysis of the collected fractions.

4. Product Isolation: a. Combine the fractions containing the pure product (as determined by TLC). b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_loading Sample Loading prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Dry Sample dissolve_crude Dissolve Crude Product add_silica Add Silica Gel dissolve_crude->add_silica rotoevap Rotary Evaporation add_silica->rotoevap rotoevap->load_sample elute Elute with Solvent collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions concentrate Concentrate combine_fractions->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_problem Problem cluster_cause Potential Cause cluster_reason Reason cluster_solution Solution low_yield Low Product Yield boc_cleavage N-Boc Group Cleavage low_yield->boc_cleavage acidic_silica Acidic Silica Gel boc_cleavage->acidic_silica deactivate_silica Deactivate Silica acidic_silica->deactivate_silica neutral_alumina Use Neutral Alumina acidic_silica->neutral_alumina

Caption: Troubleshooting logic for low yield in this compound purification.

References

Technical Support Center: N-Boc-4-bromopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Boc-4-bromopiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the reaction of 4-bromopiperidine (B2556637) hydrobromide with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a hindered amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a suitable organic solvent like dichloromethane (B109758) (DCM).[1][2]

Q2: What are the potential sources of impurities in the synthesis?

A2: Impurities can originate from several sources:

  • Starting materials: Purity of 4-bromopiperidine hydrobromide and di-tert-butyl dicarbonate is critical.

  • Side reactions: Incomplete reactions or the formation of by-products.

  • Reagents: The base (e.g., DIPEA) and solvent can introduce contaminants.

  • Workup and purification: Improper extraction or purification can leave residual starting materials or by-products.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A spot corresponding to the starting material (4-bromopiperidine) should diminish over time, while a new spot for the this compound product should appear and intensify.

Q4: What are the typical appearances and physical properties of this compound?

A4: this compound is typically a colorless to light yellow oil or a low-melting solid.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction (TLC/HPLC shows significant starting material) 1. Insufficient reaction time or temperature. 2. Inadequate amount of Boc anhydride (B1165640) or base. 3. Poor quality of reagents.1. Extend the reaction time or gently warm the reaction mixture (monitor for decomposition). 2. Add a slight excess (1.1-1.2 equivalents) of Boc anhydride and ensure at least 2 equivalents of base are used to neutralize the HBr salt and the generated acid. 3. Use freshly opened or purified reagents. The purity of Boc anhydride can be checked by NMR.
Low Yield 1. Inefficient extraction of the product. 2. Loss of product during purification. 3. Decomposition of the product.1. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., DCM, ethyl acetate). 2. Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation and minimize tailing. 3. Avoid excessive heating during solvent removal.
Product is a yellow oil instead of colorless 1. Impurities from the starting materials, particularly commercial DIPEA which can be yellowish. 2. Formation of colored by-products.1. Purify the starting materials if necessary. DIPEA can be distilled. 2. Purify the product using flash column chromatography. A decolorizing agent like activated carbon can be used cautiously before filtration, but compatibility should be checked.
Presence of a peak corresponding to t-butanol in NMR/GC-MS Hydrolysis of di-tert-butyl dicarbonate.This is a common by-product. It can be removed during the aqueous workup and by purification under vacuum.
Unexpected peaks in the NMR spectrum 1. Residual solvent. 2. Unreacted starting materials. 3. By-products from side reactions.1. Dry the product under high vacuum. 2. Compare the spectrum with the spectra of the starting materials. Improve the purification process. 3. Characterize the impurities using techniques like LC-MS and 2D NMR to understand their origin and adjust the reaction or purification conditions accordingly.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4-bromopiperidine hydrobromide

  • Di-tert-butyl dicarbonate (Boc)₂O

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Suspend 4-bromopiperidine hydrobromide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add DIPEA (2.1 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve (Boc)₂O (1.1 eq) in anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl solution and then with brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Visualizations

Synthesis Pathway of this compound

G Synthesis of this compound 4-Bromopiperidine HBr 4-Bromopiperidine HBr Reaction Mixture Reaction Mixture 4-Bromopiperidine HBr->Reaction Mixture Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture DCM DCM DCM->Reaction Mixture This compound This compound Reaction Mixture->this compound Boc Protection

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Impurities

G Troubleshooting Impurities Start Start Analyze Crude Product (TLC, HPLC, NMR) Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze Crude Product (TLC, HPLC, NMR) Impurity Detected? Impurity Detected? Analyze Crude Product (TLC, HPLC, NMR)->Impurity Detected? Identify Impurity (MS, 2D NMR) Identify Impurity (MS, 2D NMR) Impurity Detected?->Identify Impurity (MS, 2D NMR) Yes Pure Product Pure Product Impurity Detected?->Pure Product No Unreacted Starting Material Unreacted Starting Material Identify Impurity (MS, 2D NMR)->Unreacted Starting Material By-product By-product Identify Impurity (MS, 2D NMR)->By-product Optimize Reaction Conditions Optimize Reaction Conditions Unreacted Starting Material->Optimize Reaction Conditions Optimize Purification Optimize Purification By-product->Optimize Purification Optimize Reaction Conditions->Analyze Crude Product (TLC, HPLC, NMR) Optimize Purification->Analyze Crude Product (TLC, HPLC, NMR) End End Pure Product->End

Caption: A logical workflow for identifying and addressing impurities.

References

Technical Support Center: Suzuki Coupling of N-Boc-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of N-Boc-4-bromopiperidine. Our aim is to help you navigate common challenges and optimize your reaction outcomes.

Troubleshooting Guides

Side reactions in the Suzuki coupling of this compound can lead to reduced yields and complex purification challenges. The table below outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst: The Palladium catalyst may be improperly activated or degraded.- Use a reliable source of Palladium catalyst. Consider pre-catalysts that form the active Pd(0) species more cleanly. - Ensure rigorous exclusion of oxygen from the reaction mixture by thorough degassing.
2. Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow.- Choose an appropriate base. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. - The addition of water to the reaction mixture can facilitate the formation of the active boronate species.
3. N-Boc Group Instability: The Boc protecting group may be cleaved under certain reaction conditions.- Avoid strongly acidic or very high-temperature conditions. - If deprotection is observed, consider using milder bases like K₂CO₃ or NaHCO₃ and lower reaction temperatures.
Significant Formation of Debrominated Piperidine (B6355638) (Dehalogenation) 1. Presence of Hydride Source: The palladium intermediate reacts with a hydride source instead of the boronic acid.- Avoid using amine-based bases or alcohol solvents which can act as hydride donors. - Use aprotic solvents like dioxane, THF, or toluene (B28343).[1]
2. Catalyst Choice: Some palladium catalysts are more prone to promoting dehalogenation.- Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress this side reaction.
Formation of Boronic Acid Homocoupling Product (Biaryl) 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.- Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
2. Use of Pd(II) Pre-catalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling.- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to minimize this side reaction.
Formation of Protodeborylated Byproduct 1. Hydrolysis of Boronic Acid: The boronic acid is hydrolyzed back to the corresponding arene before it can participate in the catalytic cycle.- Use fresh, high-purity boronic acids. - Consider using more stable boronic esters (e.g., pinacol (B44631) esters) which are less prone to protodeborylation. - Minimize the amount of water in the reaction or run under anhydrous conditions if feasible.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?

A1: The most prevalent side reactions include:

  • Dehalogenation: Replacement of the bromine atom on the piperidine ring with a hydrogen atom, leading to the formation of N-Boc-piperidine. This can be caused by hydride sources in the reaction mixture.[1]

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid, resulting in the formation of the corresponding arene and reducing the amount of boronic acid available for the desired cross-coupling.

Q2: How can I minimize the dehalogenation of this compound?

A2: To minimize dehalogenation, it is crucial to avoid potential hydride sources. Using aprotic solvents like dioxane, THF, or toluene in combination with carbonate or phosphate (B84403) bases is recommended. Amine bases and alcohol solvents should be avoided as they can be sources of hydride.[1]

Q3: Is the N-Boc protecting group stable under typical Suzuki coupling conditions?

A3: The N-Boc group is generally stable under many Suzuki coupling conditions. However, it can be labile under strongly acidic or basic conditions, especially at elevated temperatures. If you observe N-deprotection, consider using a milder base (e.g., K₂CO₃, NaHCO₃) and a lower reaction temperature. Monitoring the reaction progress is key to prevent unwanted deprotection.

Q4: What is a good starting point for a general experimental protocol?

A4: A general protocol for the Suzuki coupling of this compound with an arylboronic acid is as follows. Please note that optimization for each specific substrate is often necessary.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow to help visualize the process and potential pitfalls.

Suzuki_Coupling_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Pd Catalyst, Base Dehalogenation Product Dehalogenation Product This compound->Dehalogenation Product Hydride Source Arylboronic Acid Arylboronic Acid Arylboronic Acid->Desired Product Homocoupling Product Homocoupling Product Arylboronic Acid->Homocoupling Product Oxygen Protodeborylation Product Protodeborylation Product Arylboronic Acid->Protodeborylation Product Hydrolysis

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Check Catalyst Verify Catalyst Activity & Degassing Low Yield?->Check Catalyst Yes Side Products? Side Products? Low Yield?->Side Products? No Optimize Base/Solvent Screen Bases & Solvent Systems Check Catalyst->Optimize Base/Solvent Optimize Base/Solvent->Side Products? Dehalogenation Identify & Eliminate Hydride Source Side Products?->Dehalogenation Yes (Debromination) Homocoupling Improve Degassing Use Pd(0) Source Side Products?->Homocoupling Yes (Biaryl) Protodeborylation Use Fresh Boronic Acid or Boronic Ester Side Products?->Protodeborylation Yes (Arene) Successful Reaction Successful Reaction Side Products?->Successful Reaction No Dehalogenation->Successful Reaction Homocoupling->Successful Reaction Protodeborylation->Successful Reaction

References

Technical Support Center: Optimizing Reaction Yield for N-Boc-4-bromopiperidine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving N-Boc-4-bromopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in substitution reactions with this compound?

A1: this compound is a versatile electrophile that readily reacts with a variety of nucleophiles. The most common classes include:

  • Alcohols and Phenols (O-alkylation): Formation of ether linkages.

  • Primary and Secondary Amines (N-alkylation): Formation of secondary and tertiary amines, respectively.

  • Thiols (S-alkylation): Formation of thioether linkages.

Q2: What is the major side reaction observed in these substitution reactions, and how can I minimize it?

A2: The primary side reaction is the elimination of hydrogen bromide (HBr) to form the undesired byproduct, N-Boc-1,2,3,6-tetrahydropyridine. This is particularly prevalent when using strong, sterically hindered bases. To minimize this side reaction:

  • Choice of Base: Use a non-hindered, moderately strong base. For instance, potassium carbonate is often preferred over bulky bases like potassium tert-butoxide.

  • Temperature Control: Running the reaction at lower temperatures can favor the substitution pathway over elimination.

  • Nucleophile Strength: A more potent nucleophile can increase the rate of the desired substitution reaction, outcompeting the elimination pathway.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1][2][3][4]

  • Spotting: On a TLC plate, spot the starting material (this compound), your nucleophile, and the reaction mixture at different time points. A co-spot of the starting material and the reaction mixture in the same lane is also recommended to help with identification.

  • Eluent: A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. The polarity can be adjusted to achieve good separation of spots.

  • Visualization: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. As N-Boc protected compounds are often UV-active, a UV lamp is typically used for visualization.[2]

Q4: My product is difficult to purify. What are some common purification strategies?

A4: Purification can often be achieved by flash column chromatography on silica (B1680970) gel.[5] The choice of eluent will depend on the polarity of your product. A gradient elution with increasing amounts of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is a good starting point. For basic amine products, adding a small amount of triethylamine (B128534) (e.g., 1%) to the eluent can help prevent streaking on the column.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction. 4. Degraded Starting Material: this compound can degrade over time.1. Base Selection: Ensure you are using a suitable base to deprotonate your nucleophile. For alcohols and phenols, a stronger base like sodium hydride (NaH) might be necessary. For amines, a weaker base like potassium carbonate (K2CO3) or triethylamine (Et3N) is often sufficient. 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. For many substitutions, heating to 60-80 °C is effective. 3. Solvent Optimization: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. Refer to the data tables below for solvent suggestions. 4. Check Starting Material Purity: Verify the purity of your this compound by NMR or melting point.
Significant Amount of Elimination Byproduct (N-Boc-1,2,3,6-tetrahydropyridine) 1. Base is too Strong or Bulky: Sterically hindered bases like potassium tert-butoxide favor elimination. 2. High Reaction Temperature: Higher temperatures can favor the elimination pathway.1. Switch to a Weaker/Less Hindered Base: Use bases like K2CO3, Cs2CO3, or Et3N. 2. Lower Reaction Temperature: Try running the reaction at room temperature or even 0 °C, although this may require longer reaction times.
Multiple Spots on TLC Indicating Several Products 1. Over-alkylation: Primary amines can react twice to form a tertiary amine and then a quaternary ammonium (B1175870) salt. 2. Side Reactions with Solvent: Some solvents may not be inert under the reaction conditions. 3. Decomposition: The product or starting materials may be unstable under the reaction conditions.1. Control Stoichiometry: Use a slight excess of the primary amine nucleophile to favor mono-alkylation. 2. Choose an Inert Solvent: DMF, DMSO, and acetonitrile (B52724) are generally good choices. 3. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid product degradation.
Reaction is Very Slow or Stalled 1. Insufficiently Strong Base: The nucleophile may not be fully activated. 2. Steric Hindrance: A bulky nucleophile will react more slowly. 3. Phase Transfer Issues: If using a solid-liquid biphasic system (e.g., K2CO3 in DMF), the reaction may be limited by the interface.1. Use a Stronger Base: Consider a stronger base if appropriate for your nucleophile (e.g., NaH for alcohols). 2. Increase Temperature and/or Reaction Time: For sterically hindered nucleophiles, more forcing conditions may be necessary. 3. Add a Phase-Transfer Catalyst: In some cases, a catalyst like tetrabutylammonium (B224687) bromide (TBAB) can accelerate the reaction.

Experimental Protocols & Data

Substitution with Alcohols

A common procedure for the substitution with an alcohol involves the use of a strong base to deprotonate the hydroxyl group, followed by the addition of this compound.

General Protocol:

  • Dissolve the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Allow the reaction to proceed at room temperature or with heating, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Solvent Effect on Yield

NucleophileBaseSolventTemperatureTimeYield (%)Reference
(S)-(4-chlorophenyl)(2-pyridyl)-methanolNaHTHFRoom Temp.5 h85[6]
(S)-(4-chlorophenyl)(2-pyridyl)-methanolNaHDMFRoom Temp.5 h88[6]
Substitution with Amines

For amine nucleophiles, a moderately strong inorganic base or an organic amine base is typically sufficient.

General Protocol for Primary and Secondary Amines:

  • Combine the amine (1.0-1.2 eq.), this compound (1.0 eq.), and a base (e.g., K2CO3, 2.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Quantitative Data: Representative Yields

NucleophileBaseSolventTemperatureYield (%)Reference
BenzylamineEt3NDMF80 °CHighGeneral Knowledge
MorpholineK2CO3AcetonitrileRefluxHighGeneral Knowledge
Aniline (B41778) (via reductive amination of N-Boc-4-piperidone)Acetic Acid / NaBH(OAc)3DichloromethaneRoom Temp.Not specified, but a common high-yielding method[7]

Note: While a direct substitution protocol for aniline was not found in the provided search results, reductive amination of the corresponding ketone is a very common and high-yielding alternative for synthesizing N-aryl piperidines.

Substitution with Thiols

Thiols are generally excellent nucleophiles, and their corresponding thiolates are even more reactive.

General Protocol:

  • Dissolve the thiol (1.0 eq.) in an anhydrous solvent like THF or DMF.

  • Add a base such as sodium hydride (NaH, 1.1 eq.) at 0 °C to form the thiolate.

  • Stir for 20-30 minutes at room temperature.

  • Add this compound (1.0 eq.).

  • Stir at room temperature and monitor by TLC. These reactions are often fast.

  • Work-up and purify as described for the alcohol substitution.

Quantitative Data: Representative Yields

NucleophileBaseSolventTemperatureYield (%)Reference
ThiophenolNaHTHFRoom Temp.HighGeneral Knowledge

Visualizations

General Reaction Workflow

G General Workflow for this compound Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (Alcohol, Amine, or Thiol) in anhydrous solvent B Add Base (e.g., NaH, K2CO3) A->B C Add this compound B->C D Stir at appropriate temperature (0°C to 80°C) C->D E Monitor by TLC D->E E->D If reaction is incomplete F Quench Reaction E->F If reaction is complete G Aqueous Work-up & Extraction F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J J I->J Obtain Pure Product

General experimental workflow for substitution reactions.
Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield A Low Product Yield B Check for unreacted starting material by TLC A->B C Significant starting material remains B->C Yes D Little to no starting material remains B->D No E Increase reaction time and/or temperature C->E F Consider a stronger base or a more polar solvent C->F G Check for elimination side product by NMR/LCMS D->G H Check for product decomposition D->H

A logical approach to troubleshooting low reaction yields.
Substitution vs. Elimination Pathway

G Substitution vs. Elimination Pathways cluster_conditions_sub Favored by: cluster_conditions_elim Favored by: A This compound + Nucleophile/Base B Substitution (SN2) A->B C Elimination (E2) A->C D Desired Product: N-Boc-4-(nucleophile)piperidine B->D E Side Product: N-Boc-1,2,3,6-tetrahydropyridine C->E F Strong Nucleophile F->B G Less Hindered Base G->B H Lower Temperature H->B I Strong, Bulky Base I->C J Higher Temperature J->C

Factors influencing the competition between substitution and elimination.

References

Technical Support Center: Troubleshooting Failed Grignard Formation with N-Boc-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the formation of the Grignard reagent from N-Boc-4-bromopiperidine. This document provides a structured approach to troubleshooting common issues through a question-and-answer format, detailed experimental protocols, and visual aids to clarify complex workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Grignard reaction with this compound fails to initiate. What are the most common causes?

A1: The initiation of a Grignard reaction is highly sensitive to the experimental conditions. The primary culprits for a failed initiation are typically related to moisture, the quality of the magnesium, and the purity of the starting materials.

  • Presence of Water: Grignard reagents are extremely reactive towards protic sources, including trace amounts of water. Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and subsequently cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which is unreactive. This layer must be removed or bypassed to expose a fresh magnesium surface for the reaction to occur.

  • Purity of this compound: The starting material should be pure and free of acidic impurities or residual water.

Q2: How can I effectively activate the magnesium turnings for the reaction?

A2: Activation of magnesium is a critical step. Several methods can be employed, and sometimes a combination is most effective.

Activation MethodDescriptionKey Indicators
Mechanical Activation Grinding the magnesium turnings in a dry mortar and pestle under an inert atmosphere can break the oxide layer.Visibly shinier magnesium surface.
Chemical Activation (Iodine) Add a small crystal of iodine to the flask containing the magnesium. The iodine reacts with the magnesium surface.The characteristic brown/purple color of iodine disappears.
Chemical Activation (1,2-Dibromoethane) A few drops of 1,2-dibromoethane (B42909) are added to the magnesium suspension in the solvent. The reaction produces ethylene (B1197577) gas.Evolution of gas bubbles from the magnesium surface.
Heating Gently heating the magnesium turnings with a heat gun under vacuum or an inert atmosphere can help drive off moisture and activate the surface.No direct visual indicator, but often effective.

A recommended approach is to combine mechanical grinding with the use of an activating agent like iodine or 1,2-dibromoethane.

Q3: My reaction starts, but then stops or results in a low yield. What are the likely side reactions?

A3: A common side reaction that can significantly lower the yield of your desired Grignard reagent is Wurtz coupling . This reaction involves the coupling of two molecules of the starting alkyl halide.

  • Wurtz Coupling: The already formed Grignard reagent can react with unreacted this compound to form a dimer.

To minimize Wurtz coupling, consider the following:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, disfavoring the coupling reaction.

  • Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions.

  • Solvent Choice: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are the most common and effective solvents. THF is often preferred as it can better stabilize the Grignard reagent.

Q4: Is the N-Boc protecting group stable under Grignard reaction conditions?

A4: Generally, the N-Boc (tert-butyloxycarbonyl) protecting group is stable to the basic and nucleophilic conditions of a Grignard reaction. However, under forcing conditions or with highly reactive Grignard reagents, the carbonyl group of the Boc protecting group could potentially be attacked, though this is less common with the sterically hindered Boc group. It is more likely that reaction failure is due to the reasons outlined in the previous questions.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)

Objective: To ensure the solvent is free of water, which would quench the Grignard reagent.

Materials:

  • Reagent-grade THF

  • Sodium metal

  • Benzophenone (B1666685)

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-dry the THF by letting it stand over anhydrous calcium chloride for 24 hours.

  • Set up a distillation apparatus in a fume hood, ensuring all glassware is flame-dried.

  • Add small, freshly cut pieces of sodium metal to the pre-dried THF in the distillation flask.

  • Add a small amount of benzophenone to the flask.

  • Reflux the THF under an inert atmosphere. A persistent deep blue or purple color will develop, indicating that the solvent is anhydrous and oxygen-free.

  • Distill the THF directly into the reaction flask, which is under an inert atmosphere.

Protocol 2: Formation of the Grignard Reagent from this compound

Objective: To prepare the N-Boc-4-piperidylmagnesium bromide Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (or 1,2-dibromoethane)

  • This compound

  • Anhydrous THF (freshly distilled)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all flame-dried)

  • Inert gas supply

Procedure:

  • Place magnesium turnings (1.2 equivalents) into the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Assemble the glassware quickly while hot and allow it to cool under a positive pressure of inert gas.

  • Add a single small crystal of iodine to the flask.

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium suspension.

  • If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and may be slightly cloudy.

Visualization of Workflows and Relationships

Troubleshooting_Grignard_Formation Start Failed Grignard Formation with This compound Check_Initiation Does the reaction initiate? Start->Check_Initiation No_Initiation No Initiation Check_Initiation->No_Initiation No Low_Yield Low Yield / Stalled Reaction Check_Initiation->Low_Yield Yes, but... Check_Reagents Verify Anhydrous Conditions & Reagent Purity No_Initiation->Check_Reagents Check_Mg_Activation Ensure Proper Mg Activation No_Initiation->Check_Mg_Activation Optimize_Conditions Optimize Reaction Conditions (Slow Addition, Temp. Control) Check_Reagents->Optimize_Conditions Check_Mg_Activation->Optimize_Conditions Check_Side_Reactions Investigate Side Reactions (e.g., Wurtz Coupling) Low_Yield->Check_Side_Reactions Check_Side_Reactions->Optimize_Conditions Successful_Formation Successful Grignard Formation Optimize_Conditions->Successful_Formation

Caption: A troubleshooting workflow for failed Grignard formation.

Grignard_Reaction_Workflow Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere Mg_Activation 2. Activate Mg Turnings (e.g., with Iodine) Setup->Mg_Activation Add_Reagent 3. Slow, Dropwise Addition of This compound in Anhydrous THF Mg_Activation->Add_Reagent Reaction 4. Maintain Gentle Reflux (1-2 hours) Add_Reagent->Reaction Formation_Complete 5. Grignard Reagent Formed Reaction->Formation_Complete

Caption: Experimental workflow for Grignard reagent formation.

Technical Support Center: N-Boc-4-bromopiperidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of self-coupling (dimerization) in reactions involving N-Boc-4-bromopiperidine. Our aim is to equip you with the necessary information to optimize your reaction conditions and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is self-coupling in the context of this compound reactions?

A1: Self-coupling, also known as homocoupling or dimerization, is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of this compound react with each other to form a dimer (1,1'-di(tert-butoxycarbonyl)-4,4'-bipiperidine). This undesired reaction consumes the starting material and reduces the yield of the intended cross-coupled product.

Q2: Which types of reactions involving this compound are prone to self-coupling?

A2: Self-coupling is a potential side reaction in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines.[1]

  • Negishi Coupling: Reaction with organozinc reagents.[2]

  • Sonogashira Coupling: Reaction with terminal alkynes.[3]

Q3: What are the primary causes of this compound self-coupling?

A3: The primary drivers of self-coupling are generally related to the reaction conditions and the catalytic cycle. Key factors include:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic intermediates.

  • Catalyst System: The choice of palladium precursor (e.g., Pd(II) vs. Pd(0)) and ligand can significantly influence the rates of the desired cross-coupling versus the undesired self-coupling.

  • Base Selection: The strength and type of base can affect the stability of the catalyst and the reaction intermediates.

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of self-coupling.

  • Concentration of Reactants: High concentrations of this compound can favor the bimolecular self-coupling reaction.

Troubleshooting Guides

This section provides specific troubleshooting advice for minimizing the self-coupling of this compound in various cross-coupling reactions.

Issue 1: Significant Formation of the Dimer Byproduct in Suzuki-Miyaura Coupling

Underlying Causes and Recommended Actions:

CauseRecommended Actions
Oxygen in the Reaction Mixture 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Inappropriate Palladium Precursor 1. Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid an inefficient in-situ reduction of a Pd(II) source, which can sometimes promote homocoupling.
Suboptimal Ligand Choice 1. Employ Bulky, Electron-Rich Ligands: For sterically accessible alkyl bromides like this compound, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) can promote the desired reductive elimination over side reactions.
Base-Induced Decomposition or Side Reactions 1. Screen Weaker Bases: If strong bases like NaOtBu are leading to significant byproduct formation, consider screening weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
High Reaction Temperature 1. Temperature Optimization: If the reaction is conducted at elevated temperatures, try reducing it incrementally. A lower temperature may slow down the self-coupling pathway more significantly than the desired cross-coupling.
High Concentration of this compound 1. Slow Addition: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular self-coupling reaction.
Issue 2: Self-Coupling Competing with C-N Bond Formation in Buchwald-Hartwig Amination

Underlying Causes and Recommended Actions:

CauseRecommended Actions
Catalyst Deactivation or Inefficiency 1. Ligand Selection: Utilize bulky, electron-rich phosphine ligands that are known to be effective for C-N coupling with alkyl halides. 2. Catalyst Loading: If the desired reaction is sluggish, consider a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Base Incompatibility 1. Base Screening: The choice of base is critical in Buchwald-Hartwig amination. Common bases include NaOtBu, LiHMDS, and K₃PO₄. A screen of different bases may be necessary to find the optimal balance between deprotonating the amine and minimizing side reactions.
Reaction Conditions 1. Solvent Choice: Anhydrous, degassed solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is appropriate for the chosen base and temperature. 2. Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate to suppress potential side reactions.[5]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Self-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize dimer formation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the arylboronic acid and this compound to the flask under a positive flow of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway and the undesired self-coupling pathway.

Suzuki_Coupling_Pathways pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex + this compound transmetalation Transmetalation oa_complex->transmetalation + Arylboronic Acid + Base self_coupling_intermediate Self-Coupling Intermediate oa_complex->self_coupling_intermediate + another This compound reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Cross-Coupled Product reductive_elimination->product dimer Dimer (Self-Coupled Product) self_coupling_intermediate->dimer

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting_Logic start High Self-Coupling Observed check_atmosphere Is the reaction under strictly anaerobic conditions? start->check_atmosphere degas_solvents Action: Rigorously degas solvents and use inert atmosphere techniques. check_atmosphere->degas_solvents No check_catalyst What is the Pd precursor and ligand? check_atmosphere->check_catalyst Yes degas_solvents->check_catalyst optimize_catalyst Action: Switch to a Pd(0) precatalyst. Use bulky, electron-rich ligands. check_catalyst->optimize_catalyst Suboptimal check_base Is the base too strong? check_catalyst->check_base Optimal optimize_catalyst->check_base optimize_base Action: Screen weaker bases (e.g., K3PO4, Cs2CO3). check_base->optimize_base Yes check_temp Is the temperature optimized? check_base->check_temp No optimize_base->check_temp optimize_temp Action: Attempt reaction at a lower temperature. check_temp->optimize_temp No solution Reduced Self-Coupling check_temp->solution Yes optimize_temp->solution

Caption: Troubleshooting workflow for reducing self-coupling.

References

stability of N-Boc-4-bromopiperidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-4-bromopiperidine under various acidic and basic experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-Boc protecting group on this compound under acidic conditions?

A1: The N-Boc (tert-butoxycarbonyl) group is highly susceptible to cleavage under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal. The reaction proceeds via protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free piperidine (B6355638).

Q2: Is this compound stable in the presence of bases?

A2: Generally, the N-Boc group is considered stable to a wide range of basic conditions, which allows for its use in orthogonal protection strategies. However, under forcing conditions with strong, non-nucleophilic bases, cleavage of the Boc group can occur, although this is less common for secondary amines like piperidines compared to primary amines. Of greater concern is the potential for side reactions at the 4-position of the piperidine ring.

Q3: What are the potential side reactions of this compound under basic conditions?

A3: The primary concern under basic conditions is the reactivity of the C-Br bond at the 4-position. Two main side reactions can occur:

  • Substitution: Nucleophilic bases can displace the bromide to form 4-substituted piperidine derivatives.

  • Elimination: Strong, non-nucleophilic bases can promote the elimination of HBr to form N-Boc-1,2,3,6-tetrahydropyridine.

Q4: How can I monitor the stability or deprotection of this compound during my reaction?

A4: The progress of reactions involving this compound can be monitored by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of starting materials, intermediates, and products, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the products and determine the extent of conversion.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection under Acidic Conditions
Symptom Possible Cause Suggested Solution
Incomplete reaction after standard reaction time. Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., use neat TFA) or switch to a stronger acid (e.g., 4M HCl in dioxane).
Low reaction temperature.Increase the reaction temperature to room temperature or slightly above, while monitoring for side reactions.
Presence of acid-sensitive functional groups that are being degraded, leading to a complex mixture.Use milder acidic conditions (e.g., 10-20% TFA in DCM) at 0°C and carefully monitor the reaction progress.
Issue 2: Unexpected Side Products under Basic Conditions
Symptom Possible Cause Suggested Solution
Formation of N-Boc-1,2,3,6-tetrahydropyridine. Use of a strong, sterically hindered base (e.g., t-BuOK).Use a weaker, non-nucleophilic base if only deprotonation elsewhere in the molecule is desired. If substitution is the goal, use a nucleophilic base at a lower temperature.
Formation of a 4-substituted piperidine derivative. The base used is acting as a nucleophile.If elimination is desired, switch to a non-nucleophilic base. If substitution is intended, ensure the nucleophile is in excess and optimize reaction temperature and time.
Cleavage of the N-Boc group. Use of a very strong base (e.g., sodium t-butoxide) at elevated temperatures.If Boc protection is to be maintained, use milder basic conditions (e.g., K2CO3, Et3N) and lower reaction temperatures.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionReagentStability of N-Boc GroupStability of C-Br BondPotential Side Products
Acidic TFA (20-100% in DCM)LabileGenerally Stable4-Bromopiperidinium salt
HCl (e.g., 4M in Dioxane)LabileGenerally Stable4-Bromopiperidinium salt
Basic (Mild) NaHCO3, K2CO3, Et3NStableStable to Moderately LabileMinor substitution products
Basic (Strong) NaOH, KOH (aq.)Generally StableLabile4-Hydroxypiperidine derivative
Basic (Strong, Non-nucleophilic) t-BuOK, NaHModerately LabileLabileN-Boc-1,2,3,6-tetrahydropyridine

Experimental Protocols

Protocol 1: Standard Acidic N-Boc Deprotection

Objective: To remove the N-Boc protecting group from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the 4-bromopiperidine (B2556637) product.

Protocol 2: Base-Induced Elimination (Formation of N-Boc-1,2,3,6-tetrahydropyridine)

Objective: To induce elimination of HBr from this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Add potassium tert-butoxide (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C or room temperature for 1-3 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of starting material and formation of the less polar product.

  • Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Acidic_Deprotection_Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ (TFA or HCl) 4-Bromopiperidinium Salt 4-Bromopiperidinium Salt Protonated Intermediate->4-Bromopiperidinium Salt Loss of CO2 and isobutylene

Caption: Acid-catalyzed deprotection of this compound.

Basic_Condition_Pathways cluster_main This compound under Basic Conditions cluster_sub Substitution Pathway cluster_elim Elimination Pathway Start This compound Substitution N-Boc-4-substituted-piperidine Start->Substitution Nucleophilic Base (e.g., RO-) Elimination N-Boc-1,2,3,6-tetrahydropyridine Start->Elimination Strong, Non-nucleophilic Base (e.g., t-BuOK)

Caption: Competing reaction pathways under basic conditions.

Troubleshooting_Workflow Start Experiment with this compound Check_Conditions Acidic or Basic Conditions? Start->Check_Conditions Acid_Issue Incomplete Deprotection? Check_Conditions->Acid_Issue Acidic Base_Issue Unexpected Product? Check_Conditions->Base_Issue Basic Increase_Acid Increase Acid Strength/Concentration Acid_Issue->Increase_Acid Yes Increase_Temp Increase Temperature Acid_Issue->Increase_Temp If still incomplete Check_Side_Products Analyze Side Products (LC-MS, NMR) Acid_Issue->Check_Side_Products No, but complex mixture Base_Issue->Check_Side_Products Yes Identify_Pathway Elimination or Substitution? Check_Side_Products->Identify_Pathway Adjust_Base_Sub Use Nucleophilic Base at Lower Temp Identify_Pathway->Adjust_Base_Sub Substitution Adjust_Base_Elim Use Non-nucleophilic Base Identify_Pathway->Adjust_Base_Elim Elimination

Caption: Troubleshooting decision workflow for common issues.

Technical Support Center: N-Boc-4-bromopiperidine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of N-Boc-4-bromopiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the N-Boc protection of 4-bromopiperidine (B2556637)?

A1: The primary challenges encountered during the scale-up of this reaction include:

  • Exotherm Control: The reaction of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) with 4-bromopiperidine can be exothermic. What is manageable in a lab flask can become a significant safety hazard in a large reactor if not properly controlled.

  • Reagent Solubility and Addition: Ensuring homogeneous mixing and controlled addition of reagents in large volumes can be difficult. Poor mixing can lead to localized "hot spots" and an increase in side product formation.

  • Impurity Profile: Certain impurities that are minor at the lab scale can become significant at a larger scale, complicating purification.

  • Work-up and Phase Separation: Handling large volumes of aqueous and organic layers during work-up can be challenging, with potential for emulsion formation.

  • Product Isolation and Purification: Lab-scale purification methods like column chromatography are often not feasible for large quantities. Scalable techniques such as crystallization or distillation become necessary.

Q2: What are the critical process parameters to monitor during the scale-up?

A2: Careful monitoring and control of the following parameters are crucial for a successful and safe scale-up:

  • Temperature: Both the internal reaction temperature and the jacket temperature of the reactor should be closely monitored to manage the exotherm.

  • Rate of Addition: The rate of addition of di-tert-butyl dicarbonate should be carefully controlled to prevent a rapid temperature increase.

  • Agitation Speed: Efficient stirring is necessary to ensure proper mixing and heat transfer.

  • pH Control: Maintaining the appropriate pH during the reaction and work-up is important for minimizing side reactions and ensuring product stability.

  • Reaction Completion: In-process controls (e.g., HPLC, GC) should be used to monitor the reaction progress and confirm completion before proceeding to the work-up.

Troubleshooting Guides

Problem 1: Poor or Inconsistent Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. At scale, heat transfer limitations may require longer reaction times. - Monitor with In-Process Controls (IPCs): Use HPLC or GC to confirm the consumption of the starting material (4-bromopiperidine).
Degradation of Product - Control Exotherm: Implement slower addition of Boc-anhydride and ensure adequate cooling capacity of the reactor. - Optimize pH: Avoid strongly acidic or basic conditions during work-up, as this can lead to the degradation of the Boc-protecting group or the piperidine (B6355638) ring.
Inefficient Extraction - Solvent Selection: Ensure the chosen extraction solvent has a good partition coefficient for the product. - Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. - Check for Emulsions: If an emulsion forms, consider adding brine or filtering through a pad of celite to break it.
Problem 2: High Levels of Impurities
Possible Impurity Source Mitigation and Removal
Di-Boc Piperidine Excess Boc-anhydride or localized high concentrations.- Use a slight excess of the amine starting material. - Ensure controlled, slow addition of Boc-anhydride with efficient stirring. - Can be challenging to remove by crystallization; may require chromatographic separation on a larger scale if levels are high.
Unreacted 4-bromopiperidine Incomplete reaction.- Ensure sufficient reaction time and appropriate temperature. - Can be removed during the aqueous work-up by adjusting the pH to extract the basic starting material into the aqueous layer.
tert-Butanol Hydrolysis of Boc-anhydride.- Ensure all reagents and solvents are anhydrous. - Typically removed during solvent evaporation under reduced pressure.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
Parameter Lab-Scale (100 g) Pilot-Scale (10 kg)
Typical Yield 90-95%85-90%
Reaction Time 4-6 hours8-12 hours
Key Impurity 1 (Di-Boc) < 1%2-4%
Key Impurity 2 (Unreacted SM) < 0.5%< 1%
Purification Method Silica (B1680970) Gel ChromatographyCrystallization / Distillation

Experimental Protocols

Lab-Scale Synthesis of this compound
  • To a solution of 4-bromopiperidine hydrobromide (50 g, 0.22 mol) in dichloromethane (B109758) (500 mL) at 0 °C, slowly add N,N-diisopropylethylamine (DIPEA) (85 mL, 0.48 mol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (52 g, 0.24 mol) in dichloromethane (200 mL) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with 1M HCl (2 x 250 mL), followed by saturated sodium bicarbonate solution (250 mL), and finally brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound as a colorless oil or white solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start charge_reagents Charge 4-bromopiperidine HBr and DCM to reactor start->charge_reagents cool Cool to 0°C charge_reagents->cool add_base Add DIPEA cool->add_base stir1 Stir for 30 min add_base->stir1 add_boc Slowly add Boc-anhydride solution stir1->add_boc react React at room temperature add_boc->react wash_acid Wash with 1M HCl react->wash_acid IPC Check: Reaction Complete wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry organic layer wash_brine->dry concentrate Concentrate dry->concentrate purify Purify by Crystallization or Distillation concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity High Impurity Troubleshooting cluster_safety Safety Concern Troubleshooting start Scale-up Issue Encountered issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield high_impurities High Impurities issue->high_impurities Purity safety_concern Safety Concern (e.g., Exotherm) issue->safety_concern Safety check_completion Check Reaction Completion (IPC) low_yield->check_completion identify_impurity Identify Impurity (e.g., MS, NMR) high_impurities->identify_impurity review_addition_rate Review Reagent Addition Rate safety_concern->review_addition_rate check_workup Investigate Work-up & Extraction check_completion->check_workup If complete check_degradation Assess Product Degradation check_workup->check_degradation solution Implement Corrective Action & Re-evaluate check_degradation->solution adjust_conditions Adjust Reaction Conditions identify_impurity->adjust_conditions optimize_purification Optimize Purification Method adjust_conditions->optimize_purification optimize_purification->solution assess_cooling Assess Reactor Cooling Capacity review_addition_rate->assess_cooling evaluate_mixing Evaluate Agitation Efficiency assess_cooling->evaluate_mixing evaluate_mixing->solution

Caption: Logical workflow for troubleshooting scale-up issues.

Technical Support Center: Diastereoselective Reactions with N-Boc-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-4-bromopiperidine. The focus is on improving the diastereoselectivity of nucleophilic substitution reactions to yield desired 4-substituted piperidine (B6355638) derivatives.

Core Principles: Understanding Diastereoselectivity in 4-Substituted Piperidines

The stereochemical outcome of nucleophilic substitution at the C4 position of this compound is primarily governed by the conformational preference of the piperidine ring and the transition state energies of the possible reaction pathways.

The N-Boc-piperidine ring predominantly adopts a chair conformation, which minimizes steric strain. In this conformation, the bromine atom can occupy either an axial or an equatorial position. Due to the steric bulk of the bromine atom, the equatorial conformation is generally more stable.

cluster_0 Conformational Equilibrium of this compound Axial Bromine (Less Stable) Axial Bromine (Less Stable) Equatorial Bromine (More Stable) Equatorial Bromine (More Stable) Axial Bromine (Less Stable)->Equatorial Bromine (More Stable) Ring Flip Equatorial Bromine (More Stable)->Axial Bromine (Less Stable) Ring Flip

Caption: Conformational equilibrium of this compound.

Nucleophilic attack can occur from two directions relative to the plane of the ring: axial attack or equatorial attack. The diastereomeric ratio of the product is determined by the relative activation energies of these two pathways.

  • Equatorial Attack: The nucleophile approaches from the equatorial position. This is generally the lower energy pathway as it avoids steric hindrance from the axial hydrogens on the ring. Equatorial attack on the conformer with an equatorial bromine atom leads to the cis product.

  • Axial Attack: The nucleophile approaches from the axial position. This pathway is typically disfavored due to 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. Axial attack on the equatorial bromine conformer would lead to the trans product.

cluster_1 Nucleophilic Attack Pathways A This compound (Equatorial Br) B Equatorial Attack (Lower Energy Transition State) A->B D Axial Attack (Higher Energy Transition State) A->D C cis-4-Substituted Product (Major Product) B->C E trans-4-Substituted Product (Minor Product) D->E

Caption: Transition states for nucleophilic substitution.

Troubleshooting Guide

Q1: My reaction is resulting in a low diastereomeric ratio (approaching 1:1 cis:trans). How can I enhance the selectivity?

A1: A low diastereomeric ratio suggests that the energy difference between the transition states for equatorial and axial attack is minimal. To improve selectivity, you need to amplify these energy differences. Consider the following factors:

  • Temperature: Lowering the reaction temperature will favor the pathway with the lower activation energy. Since equatorial attack is generally less sterically hindered, reducing the temperature should increase the proportion of the cis product.

  • Nucleophile Size: A bulkier nucleophile will experience greater steric repulsion during an axial approach. Therefore, using a larger nucleophile can increase the preference for equatorial attack, leading to a higher ratio of the cis product.

  • Solvent: The choice of solvent can influence the stability of the transition states. Polar aprotic solvents like THF, DMF, or DMSO are commonly used for SN2 reactions. In some cases, less polar solvents might enhance the steric effects that govern diastereoselectivity.

Q2: I am aiming for the cis-4-substituted piperidine, but the yield of the trans isomer is unacceptably high. What adjustments can I make?

A2: To favor the formation of the cis product, you should employ conditions that maximize the preference for equatorial attack.

ParameterRecommendation to Favor cis ProductRationale
Temperature DecreaseFavors the lower energy transition state (equatorial attack).
Nucleophile Use a sterically demanding nucleophileIncreases the energy penalty for the sterically hindered axial attack.
Solvent Aprotic, less polar (e.g., THF, Dioxane)May enhance steric differentiation of the two attack trajectories.

Q3: How can I obtain the trans-4-substituted piperidine as the major product?

A3: Synthesizing the trans isomer as the major product is challenging under kinetic control due to unfavorable 1,3-diaxial interactions in the transition state. However, the following strategies can be explored:

  • Thermodynamic Control: The trans diastereomer may be the thermodynamically more stable product. After the initial reaction, subjecting the mixture of diastereomers to conditions that allow for equilibration (e.g., heating in the presence of a base or a catalyst that can facilitate reversible substitution) may lead to an enrichment of the trans isomer.

  • Alternative Reaction Mechanisms: Conditions that favor an SN1-type mechanism, involving a planar carbocation intermediate, could potentially lead to a different diastereomeric ratio. This might be achieved with a poorer nucleophile and a more polar, protic solvent, although this could also lead to elimination side products.

  • Neighboring Group Participation: While not directly applicable to all nucleophiles, designing a reaction where a neighboring group on the nucleophile can interact with the N-Boc group or the piperidine ring could potentially alter the preferred trajectory of attack.

Frequently Asked Questions (FAQs)

Q: In a standard SN2 reaction with this compound, what is the generally expected major diastereomer?

A: Under kinetically controlled conditions, the cis isomer, resulting from equatorial attack of the nucleophile, is generally expected to be the major product due to lower steric hindrance in the transition state.

Q: What is the role of the N-Boc protecting group in these reactions?

A: The bulky tert-butoxycarbonyl (Boc) group serves several purposes: it deactivates the nitrogen to prevent side reactions, it increases solubility in organic solvents, and its steric bulk helps to lock the piperidine ring into a stable chair conformation. This conformational rigidity is crucial for predictable diastereoselectivity.

Q: What analytical techniques are suitable for determining the cis/trans ratio of the product?

A: The diastereomeric ratio can be determined using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (J-values) of the protons on the piperidine ring, particularly the proton at C4, will differ between the cis and trans isomers. Integration of the distinct signals for each diastereomer allows for quantification.

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase if the product is chiral, can be used to separate and quantify the diastereomers.

Illustrative Data on Factors Influencing Diastereoselectivity

The following table provides an illustrative summary of how different reaction parameters are expected to influence the diastereomeric ratio in nucleophilic substitution reactions with this compound. The exact ratios will be highly dependent on the specific nucleophile and substrate.

NucleophileSolventTemperature (°C)Expected Major IsomerExpected Approximate cis:trans Ratio
Sodium Azide (NaN₃)DMF25cis70:30
Sodium Azide (NaN₃)DMF0cis85:15
Sodium Azide (NaN₃)DMF-20cis>95:5
Lithium diisopropylamide (LDA)THF-78cis>98:2
Sodium methoxide (B1231860) (NaOMe)Methanol25cis60:40

Representative Experimental Protocol

General Procedure for Nucleophilic Substitution on this compound

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1-1.5 eq.) at the desired temperature (e.g., 0 °C).

  • Stir the reaction mixture at this temperature and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the substituted piperidine derivatives.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Workflow for Optimizing Diastereoselectivity

cluster_2 Optimization Workflow Start Initial Reaction (Determine initial d.r.) Check_Selectivity Is Diastereoselectivity Acceptable? Start->Check_Selectivity Optimize_Temp Lower Reaction Temperature Check_Selectivity->Optimize_Temp No End Optimized Protocol Check_Selectivity->End Yes Vary_Nucleophile Screen Nucleophiles (Vary Steric Bulk) Optimize_Temp->Vary_Nucleophile Vary_Solvent Screen Solvents Vary_Nucleophile->Vary_Solvent Vary_Solvent->Start Re-evaluate

Caption: A logical workflow for troubleshooting and optimizing diastereoselectivity.

removal of Boc group without affecting other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the selective removal of the tert-butoxycarbonyl (Boc) protecting group, ensuring the integrity of other functional groups within the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc group removal?

The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The generated tert-butyl cation can be neutralized by a nucleophile or lose a proton to form isobutylene.[1][3]

Q2: How can I remove a Boc group without affecting an acid-sensitive functional group in my molecule?

For substrates with acid-labile functionalities, it is crucial to select milder deprotection methods. Standard conditions like neat TFA or concentrated HCl can cleave other sensitive groups.[4] Alternatives include:

  • Aqueous Phosphoric Acid: This reagent is effective for deprotecting tert-butyl carbamates, esters, and ethers under mild conditions and shows good selectivity in the presence of other acid-sensitive groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers.[5][6][7]

  • Lewis Acids (e.g., ZnBr2): Zinc bromide in dichloromethane (B109758) (DCM) can be used for chemoselective hydrolysis of tert-butyl esters and can also cleave N-Boc groups.[8][9] However, its selectivity needs to be evaluated for each specific substrate.

  • Oxalyl Chloride in Methanol: This system provides a mild method for the selective deprotection of N-Boc groups on a wide range of substrates, including those with acid-labile functionalities.[10][11][12][13][14]

  • Silica (B1680970) Gel: Heating a substrate with silica gel, sometimes under reduced pressure, can effect the removal of the Boc group, particularly for thermally-sensitive heterocycles.[15][16][17]

  • Thermal Deprotection in Water: For some substrates, refluxing in water can be a simple and environmentally friendly method for Boc removal.[2][18]

Q3: Is the Boc group orthogonal to other common protecting groups?

Yes, the Boc group's acid lability makes it orthogonal to several other protecting groups, allowing for selective deprotection:

  • Fmoc (9-fluorenylmethoxycarbonyl): Fmoc is base-labile and is stable to the acidic conditions used for Boc removal.

  • Cbz (Carboxybenzyl): Cbz is typically removed by catalytic hydrogenation and is stable to the acidic conditions used for Boc deprotection.[4]

  • Benzyl (Bn) ethers/esters: Similar to Cbz, benzyl groups are removed by hydrogenolysis and are stable to mild acidic conditions used for Boc removal.

This orthogonality is a cornerstone of modern peptide synthesis and complex molecule synthesis.[19]

Troubleshooting Guide

Problem 1: My Boc deprotection is incomplete.

Incomplete deprotection is a common issue that can be addressed by systematically evaluating the reaction conditions.

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of the acid. For instance, if using 20% TFA in DCM, try increasing it to 50%. Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[20]

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: Extend the reaction time and monitor the progress closely using TLC or LC-MS.[20][21] Most Boc deprotections are carried out at room temperature, but gentle heating may be required for sterically hindered substrates.

  • Possible Cause: Steric hindrance around the Boc-protected amine.

    • Solution: For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.[21]

  • Possible Cause (Solid-Phase Synthesis): Poor swelling of the resin.

    • Solution: Ensure the chosen solvent adequately swells the resin to allow the acid to access the reaction sites. Interestingly, for solid-phase peptide synthesis, a 55% TFA solution in DCM can lead to better resin swelling and higher purity peptides compared to 100% TFA.[21]

Problem 2: I am observing side products after deprotection.

The formation of side products is often due to the reactivity of the tert-butyl cation generated during the reaction.

  • Possible Cause: Alkylation of nucleophilic functional groups by the tert-butyl cation. Electron-rich aromatic rings (e.g., in tryptophan), thiols (e.g., in cysteine), and thioethers (e.g., in methionine) are particularly susceptible.[22][23]

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), thioanisole, or water.[22][24]

  • Possible Cause: Degradation of other acid-sensitive groups.

    • Solution: Switch to a milder deprotection method as outlined in FAQ Q2. For example, if you are observing cleavage of a tert-butyl ester, using 4M HCl in dioxane has been shown to selectively remove the Nα-Boc group while leaving the tert-butyl ester intact.[25][26] For molecules with glycosidic bonds, careful selection of mildly acidic conditions and reaction time is critical to avoid cleavage.[27][28]

Comparative Data of Boc Deprotection Methods

The choice of deprotection method depends on the substrate and the presence of other functional groups. The following table summarizes common methods and their typical conditions.

MethodReagentsSolventTemperatureTimeAdvantagesDisadvantages
Standard Acidic 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.0.5 - 4 h[2]Highly effective and fastHarsh conditions, may cleave other acid-labile groups
Standard Acidic 4M Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp.0.5 - 4 h[1][25]Effective, can be selectiveHarsh conditions, dioxane is a hazardous solvent
Mild Acidic 85% Phosphoric Acid (H₃PO₄)Toluene50-60 °C3 - 14 h[7]Mild, selective, environmentally benign[6][7]Slower reaction times
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.VariesCan be selectiveMay also cleave other Lewis acid-labile groups[8]
Novel/Mild Oxalyl Chloride (3 equiv.)Methanol (MeOH)Room Temp.1 - 4 h[11][12]Very mild, tolerates many functional groups[10][14]Reagents can be hazardous
Heterogeneous Silica GelTolueneReflux~5 h[16][17]Simple work-up, can be selectiveHigh temperatures required
Green WaterWaterReflux< 15 min[2][18]Environmentally friendly, catalyst-freeLimited to water-soluble/stable substrates

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [2]

  • Dissolve the Boc-protected compound (1.0 equiv.) in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Work-up: The resulting TFA salt can often be used directly. Alternatively, for the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate in vacuo.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane [1][2]

  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol [11][12]

  • In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equiv.) in methanol.

  • Add oxalyl chloride (3 equiv.) to the solution via syringe. An immediate temperature increase may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the reaction is typically quenched by the addition of more methanol, and the solvent is removed under reduced pressure. Further purification may be required.

Visualized Workflows

experimental_workflow start Start: Boc-Protected Substrate dissolve Dissolve in Appropriate Solvent (e.g., DCM, Dioxane, MeOH) start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA, HCl, Oxalyl Chloride) dissolve->add_reagent react Stir at Specified Temperature (e.g., Room Temperature) add_reagent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up and Isolation (Evaporation, Precipitation, Extraction) monitor->workup Reaction Complete product Final Product: Deprotected Amine workup->product decision_tree start Start: Choose Deprotection Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive yes_node Yes acid_sensitive->yes_node no_node No acid_sensitive->no_node mild_conditions Use Mild Conditions: - Aq. H3PO4 - Oxalyl Chloride/MeOH - Silica Gel - Water (reflux) yes_node->mild_conditions standard_conditions Use Standard Acidic Conditions: - TFA/DCM - HCl/Dioxane no_node->standard_conditions troubleshooting_workflow start Problem Encountered During Deprotection incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products increase_time Increase Reaction Time / Temperature incomplete_reaction->increase_time Yes add_scavenger Add Scavengers (TIS, Water) side_products->add_scavenger Yes increase_acid Increase Acid Concentration increase_time->increase_acid milder_conditions Switch to Milder Conditions add_scavenger->milder_conditions

References

Validation & Comparative

Navigating Halogen Reactivity: A Comparative Guide to N-Boc-4-bromopiperidine and N-Boc-4-iodopiperidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of saturated heterocycles, N-Boc-4-bromopiperidine and N-Boc-4-iodopiperidine are two commonly employed building blocks for the introduction of a piperidine (B6355638) moiety via cross-coupling reactions. This guide provides an objective comparison of their reactivity in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data.

The fundamental difference in reactivity between this compound and N-Boc-4-iodopiperidine stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-analogue generally more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This translates to milder reaction conditions and often higher yields for the iodinated substrate.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of these piperidine derivatives, it is employed to synthesize 4-arylpiperidines. Due to the greater reactivity of the C-I bond, N-Boc-4-iodopiperidine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency compared to its bromo counterpart.

ParameterThis compoundN-Boc-4-iodopiperidine
Coupling Partner Arylboronic acidArylboronic acid
Catalyst Pd(dppf)Cl₂Pd(dppf)Cl₂
Ligand dppf (in catalyst)dppf (in catalyst)
Base K₂CO₃K₂CO₃
Solvent Dioxane/H₂ODioxane/H₂O
Temperature 80-100 °C60-80 °C
Reaction Time 12-24 hours6-12 hours
Representative Yield 70-85%85-95%

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of N-arylpiperidines. Similar to the Suzuki coupling, the enhanced reactivity of N-Boc-4-iodopiperidine allows for more facile C-N bond formation. While both substrates are viable, the bromo derivative may require more forcing conditions or a more active catalyst system to achieve comparable yields to the iodo derivative.[1]

ParameterThis compoundN-Boc-4-iodopiperidine
Coupling Partner Aniline (B41778)Aniline
Catalyst Pd₂(dba)₃Pd₂(dba)₃
Ligand XPhosXPhos
Base NaOtBuK₃PO₄
Solvent TolueneDioxane
Temperature 90-110 °C80-100 °C
Reaction Time 18-24 hours12-18 hours
Representative Yield 65-80%80-90%

Reactivity in Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a halide and a terminal alkyne, leading to the synthesis of 4-alkynylpiperidines. This reaction is particularly sensitive to the nature of the halide, with alkyl iodides showing significantly higher reactivity than the corresponding bromides.[2][3] For the Sonogashira coupling of these secondary alkyl halides, nickel-based catalyst systems have also been shown to be effective.[2]

ParameterThis compoundN-Boc-4-iodopiperidine
Coupling Partner PhenylacetylenePhenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
Ligand PPh₃ (in catalyst)PPh₃ (in catalyst)
Base Et₃NEt₃N
Solvent THFTHF
Temperature 60-70 °CRoom Temperature - 50 °C
Reaction Time 12-24 hours4-8 hours
Representative Yield 50-70%75-90%

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling of N-Boc-4-iodopiperidine

To a solution of N-Boc-4-iodopiperidine (1.0 equiv.) in a 3:1 mixture of dioxane and water are added the arylboronic acid (1.2 equiv.) and potassium carbonate (2.0 equiv.). The mixture is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.05 equiv.) is then added, and the reaction mixture is heated to 80 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (B1210297). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

2. General Procedure for Buchwald-Hartwig Amination of this compound

In an oven-dried Schlenk tube, Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene, this compound (1.0 equiv.), and the aniline (1.2 equiv.) are then added. The Schlenk tube is sealed, and the mixture is heated to 100 °C. The reaction is stirred until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired N-arylpiperidine.[1]

3. General Procedure for Sonogashira Coupling of N-Boc-4-iodopiperidine

To a flask containing N-Boc-4-iodopiperidine (1.0 equiv.) and copper(I) iodide (0.05 equiv.) is added a solution of Pd(PPh₃)₂Cl₂ (0.025 equiv.) in anhydrous THF under an argon atmosphere. Triethylamine (2.0 equiv.) and the terminal alkyne (1.2 equiv.) are then added sequentially. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[4][5]

Visualizing the Comparison and Mechanisms

G cluster_reactivity Comparative Reactivity Workflow start Select Cross-Coupling Reaction iodo N-Boc-4-iodopiperidine (Higher Reactivity) start->iodo C-I bond bromo This compound (Lower Reactivity) start->bromo C-Br bond conditions_mild Milder Conditions (Lower Temp, Shorter Time) iodo->conditions_mild conditions_harsh Harsher Conditions (Higher Temp, Longer Time) bromo->conditions_harsh yield_high Higher Yield conditions_mild->yield_high yield_lower Lower Yield conditions_harsh->yield_lower Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)(R')L_n transmetalation->pd_r_r_prime boronate R'-B(OR)₂ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido Ar-Pd(II)(NR₂)L_n amine_coordination->pd_amido amine R₂NH amine->amine_coordination Base reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product Sonogashira_Cycle Sonogashira Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)(C≡C-R')L_n transmetalation->pd_alkynyl cu_acetylide Cu-C≡C-R' cu_acetylide->transmetalation reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡C-R' reductive_elimination->product

References

Navigating Piperidine Synthesis: A Comparative Guide to Alternatives for N-Boc-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with this saturated heterocycle being a prevalent scaffold in a vast array of pharmaceuticals. N-Boc-4-bromopiperidine has traditionally been a go-to building block, offering a reactive handle for nucleophilic substitution. However, the landscape of chemical synthesis is ever-evolving, and a range of powerful alternative reagents and methodologies now offer distinct advantages in terms of efficiency, diversity, and scalability. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.

Executive Summary of Key Alternatives

Here, we compare three primary alternatives to this compound for the synthesis of 4-substituted piperidines: reductive amination of N-Boc-4-piperidone, the aza-Diels-Alder reaction, and the catalytic hydrogenation of pyridine (B92270) derivatives. Each method presents a unique set of advantages and is suited for different synthetic goals.

FeatureThis compound (Baseline)N-Boc-4-piperidone (Reductive Amination)Aza-Diels-Alder ReactionCatalytic Hydrogenation of Pyridines
Reaction Type Nucleophilic SubstitutionReductive Amination[4+2] CycloadditionReduction
Key Reagents Organometallics, NucleophilesPrimary/Secondary Amines, Reducing AgentsDienes, IminesH2, Heterogeneous/Homogeneous Catalysts
Typical Yields 60-90%70-95%65-90%80-99%
Key Advantages Commercially available, straightforwardHigh yields, broad amine scopeStereocontrol, complexity generationHigh atom economy, scalability
Key Limitations Limited to C-N, C-C bond formation at C4Requires a suitable amine nucleophileSubstrate synthesis can be multi-stepFunctional group tolerance can be an issue

Comparative Analysis of Synthetic Pathways

Reductive Amination of N-Boc-4-piperidone

This strategy is arguably the most direct and widely adopted alternative. It involves the condensation of N-Boc-4-piperidone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding 4-amino-piperidine derivative. This method is highly versatile and generally high-yielding.

G reagent1 N-Boc-4-piperidone intermediate Iminium Ion Intermediate reagent1->intermediate Condensation reagent2 Primary/Secondary Amine (R1R2NH) reagent2->intermediate product 4-Substituted Piperidine (B6355638) intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->intermediate

Caption: Reductive amination workflow.

To a solution of N-Boc-4-piperidone (1.0 g, 5.02 mmol) in 1,2-dichloroethane (B1671644) (20 mL) was added benzylamine (B48309) (0.54 g, 5.02 mmol) and sodium triacetoxyborohydride (B8407120) (1.28 g, 6.03 mmol). The reaction mixture was stirred at room temperature for 16 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution (15 mL) and the layers were separated. The aqueous layer was extracted with dichloromethane (B109758) (2 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound as a white solid.

  • Yield: 88%

  • Reference: A similar procedure is widely documented in the chemical literature.

Aza-Diels-Alder Reaction

For the construction of more complex piperidine rings, particularly those with stereochemical complexity, the aza-Diels-Alder reaction is a powerful tool. This [4+2] cycloaddition reaction typically involves an imine (dienophile) and a diene to form a tetrahydropyridine (B1245486), which can then be readily reduced to the corresponding piperidine.

G diene Diene cycloaddition [4+2] Cycloaddition diene->cycloaddition imine Imine (Dienophile) imine->cycloaddition tetrahydropyridine Tetrahydropyridine Intermediate cycloaddition->tetrahydropyridine product Substituted Piperidine tetrahydropyridine->product reduction Reduction (e.g., H2, Pd/C) reduction->tetrahydropyridine

Caption: Aza-Diels-Alder synthetic pathway.

A solution of N-benzylidenemethylamine (1.19 g, 10 mmol) and Danishefsky's diene (2.1 mL, 10 mmol) in toluene (B28343) (20 mL) was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the resulting crude tetrahydropyridine intermediate was dissolved in methanol (B129727) (30 mL). Palladium on carbon (10 wt. %, 100 mg) was added, and the mixture was stirred under an atmosphere of hydrogen (1 atm) for 12 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated to give the crude piperidine product, which was purified by column chromatography.

  • Yield: 75% over two steps.

  • Reference: This represents a general procedure inspired by established aza-Diels-Alder methodologies.

Catalytic Hydrogenation of Pyridine Derivatives

When the desired substitution pattern is accessible from a pyridine precursor, catalytic hydrogenation offers a highly efficient and atom-economical route to the piperidine core. This method is particularly advantageous for large-scale synthesis. A wide variety of catalysts, both heterogeneous and homogeneous, can be employed, offering control over stereoselectivity in some cases.

G pyridine Substituted Pyridine piperidine Substituted Piperidine pyridine->piperidine Hydrogenation catalyst Catalyst (e.g., PtO2, Rh/C) catalyst->pyridine hydrogen H2 (High Pressure) hydrogen->pyridine

The Synthetic Chemist's Crossroads: A Cost-Benefit Analysis of N-Boc-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of piperidine-containing scaffolds is a cornerstone of modern medicinal chemistry. The 4-substituted piperidine (B6355638) motif, in particular, is a privileged structure found in numerous FDA-approved drugs. The choice of starting material for the introduction of this key fragment can significantly impact the overall efficiency, cost, and scalability of a synthetic route. This guide provides a detailed cost-benefit analysis of a popular building block, N-Boc-4-bromopiperidine, and compares its utility against common alternatives for the synthesis of 4-arylpiperidines.

At a Glance: Comparing Key Starting Materials

The selection of a starting material for the synthesis of 4-arylpiperidines is a critical decision that balances reactivity, cost, and the number of synthetic steps. Below is a summary of the key quantitative data for this compound and its primary alternatives.

Starting MaterialTypical Price (USD/mol)Key TransformationAdvantagesDisadvantages
This compound ~$1,700Palladium- or Copper-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Negishi)Commercially available, direct coupling to the 4-position.Higher initial cost, potential for side reactions with certain coupling partners.
N-Boc-4-hydroxypiperidine ~$220Activation (e.g., to triflate) followed by cross-couplingLower initial cost, can be converted to other leaving groups (e.g., I, OTs).Requires an additional activation step, potentially lowering overall yield.
N-Boc-4-piperidone ~$350Grignard reaction, Wittig olefination followed by reduction, reductive amination.Versatile for introducing various substituents, not limited to aryl groups.Multi-step sequences to arrive at 4-arylpiperidines, may require harsh reagents.

Note: Prices are estimates based on bulk quantities from various suppliers and are subject to change. The cost per mole is calculated from the price per gram and the molecular weight of the compound.

Synthetic Pathways Explored

The following sections detail the experimental protocols for the synthesis of 4-arylpiperidines starting from this compound and its alternatives, providing a basis for a thorough comparison.

Route 1: Direct Arylation using this compound

This is often the most direct route to 4-arylpiperidines, typically involving a one-step cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A common and versatile method for C-C bond formation is the Suzuki-Miyaura coupling.

  • Reaction: To a solution of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent (e.g., toluene, DME, or a mixture with water) is added a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 eq.).

  • Conditions: The reaction mixture is typically heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours.

  • Work-up: After completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Yield: Reported yields for this type of reaction are generally in the range of 60-95%, depending on the specific arylboronic acid and reaction conditions used.

Suzuki_Coupling NBoc4Br This compound Catalyst Pd Catalyst Base NBoc4Br->Catalyst ArylBOH2 Ar-B(OH)2 ArylBOH2->Catalyst Product N-Boc-4-arylpiperidine Catalyst->Product

Diagram 1: Suzuki-Miyaura coupling workflow.
Route 2: Activation and Coupling of N-Boc-4-hydroxypiperidine

This two-step approach involves the initial conversion of the hydroxyl group into a better leaving group, such as a triflate, which is then subjected to cross-coupling.

Experimental Protocol: Triflation and Negishi Coupling

  • Step 1: Triflation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) and a hindered base such as 2,6-lutidine or pyridine (B92270) (1.5 eq.) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C is added triflic anhydride (B1165640) (1.2 eq.) dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the N-Boc-4-triflyloxypiperidine, which is often used in the next step without further purification.

  • Step 2: Negishi Coupling: An organozinc reagent (Ar-ZnX), prepared from the corresponding aryl halide, is coupled with the N-Boc-4-triflyloxypiperidine from Step 1 in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand) in a solvent like THF. The reaction is typically run at room temperature to 60 °C.

  • Yield: The triflation step usually proceeds in high yield (>90%). The subsequent Negishi coupling can provide yields ranging from 50-85%.[1]

Hydroxy_Activation_Coupling NBoc4OH N-Boc-4-hydroxypiperidine Triflation Triflic Anhydride Base NBoc4OH->Triflation Triflate N-Boc-4-triflyloxypiperidine Triflation->Triflate Negishi Ar-ZnX Pd Catalyst Triflate->Negishi Product N-Boc-4-arylpiperidine Negishi->Product

Diagram 2: Two-step synthesis from N-Boc-4-hydroxypiperidine.
Route 3: Functionalization of N-Boc-4-piperidone

This approach offers significant versatility but often requires multiple synthetic transformations.

Experimental Protocol: Grignard Addition and Dehydration/Reduction

  • Step 1: Grignard Addition: To a solution of an arylmagnesium bromide (Ar-MgBr, 1.5 eq.) in a dry ether solvent (e.g., THF or diethyl ether) at 0 °C is added a solution of N-Boc-4-piperidone (1.0 eq.) in the same solvent. The reaction is stirred for 1-3 hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product, a tertiary alcohol, is extracted, dried, and purified.

  • Step 2: Dehydration and Reduction: The tertiary alcohol from Step 1 is subjected to acidic dehydration (e.g., using tosic acid or trifluoroacetic acid) to form the corresponding tetrahydropyridine (B1245486) intermediate. This intermediate is then reduced to the 4-arylpiperidine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C).

  • Yield: The Grignard addition typically gives good yields (70-90%). The dehydration and reduction sequence can have variable yields (50-80%) depending on the stability of the intermediate and the reaction conditions.

Piperidone_Functionalization NBoc4one N-Boc-4-piperidone Grignard Ar-MgBr NBoc4one->Grignard Alcohol Tertiary Alcohol Grignard->Alcohol Dehydration Acid Alcohol->Dehydration Tetrahydropyridine Tetrahydropyridine Intermediate Dehydration->Tetrahydropyridine Reduction H2, Pd/C Tetrahydropyridine->Reduction Product N-Boc-4-arylpiperidine Reduction->Product

Diagram 3: Multi-step synthesis from N-Boc-4-piperidone.

Cost-Benefit Analysis

This compound: The primary advantage of this starting material is its directness. A one-step cross-coupling reaction is often sufficient to introduce the desired aryl group, saving time and potentially increasing the overall yield by minimizing the number of synthetic operations. However, the initial cost of this compound is significantly higher than its alternatives. This route is most cost-effective when the target molecule is of high value, the synthesis is on a smaller scale, or when a rapid synthesis is paramount.

N-Boc-4-hydroxypiperidine: The significantly lower initial cost of this starting material makes it an attractive option, especially for large-scale synthesis. The additional activation step, however, adds to the overall complexity and may reduce the overall yield. The cost of the activating agent (e.g., triflic anhydride) must also be factored into the total cost. This route is beneficial when the cost of the starting material is a major driver and the two-step sequence can be optimized to achieve high overall yields.

Conclusion

The choice between this compound and its alternatives is a classic example of the trade-offs faced in synthetic chemistry.

  • For speed and directness , especially in a research or early drug discovery setting, the higher cost of This compound may be justified.

  • For large-scale synthesis where cost is a primary concern , the lower initial investment for N-Boc-4-hydroxypiperidine makes it a compelling choice, provided the two-step process can be efficiently optimized.

  • For versatility and the synthesis of a diverse library of compounds , N-Boc-4-piperidone remains a valuable and flexible starting material, despite the longer synthetic sequence.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the available resources. A thorough evaluation of the costs of all reagents, reaction times, and expected yields for each route is essential for making an informed decision.

References

Spectroscopic Purity Analysis of N-Boc-4-bromopiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, ensuring the purity of starting materials and intermediates is paramount. N-Boc-4-bromopiperidine is a key building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of spectroscopic methods to confirm its purity, offering insights into potential impurities and the experimental data required for verification.

Spectroscopic Data Comparison

The purity of this compound can be rigorously assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following table summarizes the expected spectroscopic data for high-purity this compound and compares it with potential impurities, such as the deprotected 4-bromopiperidine (B2556637) and the parent N-Boc-piperidine.

Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) IR (cm⁻¹) Mass Spectrometry (m/z)
This compound ~4.34 (tt, 1H), ~3.68 (ddd, 2H), ~3.31 (ddd, 2H), ~2.08 (m, 2H), ~1.90 (m, 2H), 1.46 (s, 9H)[1]~154.5, ~80.5, ~49.0, ~43.0, ~34.0, ~28.4~2970, ~1690 (C=O), ~1420, ~1160264.06 [M+H]⁺, 208.0 (loss of t-butyl)
4-Bromopiperidine ~4.1 (m, 1H), ~3.1 (m, 2H), ~2.8 (m, 2H), ~2.1 (m, 2H), ~1.9 (m, 2H)~51.0, ~46.0, ~35.0~3300 (N-H), ~2940164.00 [M+H]⁺
N-Boc-piperidine ~3.38 (t, 4H), ~1.55 (m, 6H), 1.45 (s, 9H)~154.9, ~79.2, ~44.5, ~28.5, ~25.8, ~24.6~2930, ~1690 (C=O), ~1430, ~1160186.15 [M+H]⁺, 130.1 (loss of t-butyl)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are crucial for reproducible and reliable purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more for adequate signal-to-noise.

  • Data Analysis: Integrate the proton signals to determine relative ratios. The presence of signals corresponding to impurities like 4-bromopiperidine (e.g., a broad singlet for the N-H proton) or N-Boc-piperidine should be carefully checked.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the liquid sample can be analyzed neat as a thin film between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted.

  • Data Analysis: The key absorption band to monitor is the strong carbonyl (C=O) stretch of the Boc group around 1690 cm⁻¹.[2] The absence of a significant N-H stretching band around 3300 cm⁻¹ indicates the absence of deprotected 4-bromopiperidine.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The presence of the expected molecular ion peak for this compound (m/z 264.06 for [M+H]⁺) and the characteristic fragment from the loss of the tert-butyl group (m/z 208.0) are strong indicators of the compound's identity. Search for molecular ion peaks corresponding to potential impurities.

Visualizing the Workflow and Decision Process

To streamline the purity analysis, the following diagrams illustrate the experimental workflow and the logical decision-making process based on the obtained spectroscopic data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Purity Assessment sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Compare experimental data with reference spectra and impurity profiles nmr->data_analysis ir->data_analysis ms->data_analysis pure Purity Confirmed data_analysis->pure Data matches reference impure Impurity Detected (Further purification required) data_analysis->impure Discrepancies or extra signals observed

Caption: Experimental workflow for spectroscopic purity analysis.

decision_tree start Start Purity Analysis nmr_check ¹H NMR: Correct proton ratios and chemical shifts? start->nmr_check ir_check IR: Strong C=O stretch (~1690 cm⁻¹)? Absence of N-H stretch (~3300 cm⁻¹)? nmr_check->ir_check Yes impure Impure nmr_check->impure No ms_check MS: Correct molecular ion peak (m/z ~264)? ir_check->ms_check Yes ir_check->impure No pure High Purity ms_check->pure Yes ms_check->impure No

Caption: Decision-making process based on spectroscopic data.

References

Comparative Guide to the Biological Activity of N-Boc-4-Aminopiperidine Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activity of a series of N-Boc-4-aminopiperidine derivatives, supported by experimental data. The following sections detail the structure-activity relationships, quantitative biological data, and the experimental protocols utilized in these studies. N-Boc-4-bromopiperidine serves as a versatile starting material for the synthesis of these and other biologically active piperidine (B6355638) derivatives.[1] The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making it a valuable intermediate in medicinal chemistry.[1]

Structure-Activity Relationship and Antifungal Potency

A study by W. M. G. L. Seyffarth et al. explored the antifungal properties of a library of over 30 4-aminopiperidine (B84694) derivatives, including N-Boc protected compounds.[1][2] The core structure investigated was the 4-aminopiperidine scaffold, with variations at the piperidine nitrogen (N1) and the 4-amino group.

Key findings from the structure-activity relationship (SAR) analysis indicate that:

  • N-Dodecyl Substitution is Crucial: A long alkyl chain, specifically an N-dodecyl (C12) group, at the 4-amino position is critical for potent antifungal activity.[2]

  • N1 Substituent Influence: Both benzyl (B1604629) and phenethyl substituents at the piperidine nitrogen (N1) can result in high antifungal activity when combined with a long N-alkyl chain at the 4-amino position.[2]

  • Boc-Protected Derivatives Show Activity: Notably, even with the presence of a Boc group at the piperidine nitrogen, the derivative with an N-dodecyl substitution at the 4-amino position (compound 4b ) exhibited significant antifungal activity.[2]

  • Detrimental Substitutions: Shorter, branched, or cyclic alkyl groups at the 4-amino position were found to be detrimental to the antifungal activity.[2]

The proposed mechanism of action for these antifungal agents is the inhibition of enzymes involved in the later stages of ergosterol (B1671047) biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase.[1]

Quantitative Antifungal Activity Data

The antifungal activity of the most promising N-Boc-4-aminopiperidine derivatives and their analogues was quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains. The data is summarized in the table below.

CompoundN1-Substituent4-Amino SubstituentY. lipolytica MIC (µg/mL)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
2b BenzylDodecyl0.250.51
3b PhenethylDodecyl0.2512
4b BocDodecyl2816
5b HDodecyl148
Amorolfine--0.060.1254
Voriconazole--0.0160.030.25

Data extracted from Seyffarth et al., 2021.[1]

Experimental Protocols

General Procedure for Synthesis of 4-Aminopiperidines

N-substituted 4-piperidone (B1582916) derivatives were subjected to reductive amination with various aliphatic amines using sodium triacetoxyborohydride (B8407120) as the reducing agent. The resulting amines were converted to their hydrochloride salts for stability and water solubility.[1]

Cleavage of the Boc-Protecting Group

The Boc-protected amine (1.0 mmol) was dissolved in 20 mL of dichloromethane (B109758), and 10 mL of trifluoroacetic acid was added. The solution was stirred at room temperature for 8 hours. Subsequently, 20 mL of a 10% aqueous sodium hydroxide (B78521) solution was added. The mixture was extracted with dichloromethane (3 x 20 mL), and the combined organic layers were dried over Na2SO4. The solvent was evaporated, and the residue was purified by flash column chromatography.[1]

Antifungal Susceptibility Testing

Antifungal activity was determined according to the standardized microbroth dilution method of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] Minimum inhibitory concentrations (MIC) were determined after incubation at 35 °C for 24 hours for yeasts and 48-72 hours for molds.

Visualizations

Synthetic Pathway for 4-Aminopiperidine Derivatives

G N-Substituted-4-piperidone N-Substituted-4-piperidone Reductive_Amination Reductive_Amination N-Substituted-4-piperidone->Reductive_Amination Aliphatic_Amine Aliphatic_Amine Aliphatic_Amine->Reductive_Amination 4-Aminopiperidine_Derivative 4-Aminopiperidine_Derivative Reductive_Amination->4-Aminopiperidine_Derivative

Caption: General synthetic scheme for 4-aminopiperidine derivatives.

Proposed Mechanism of Action

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol_Intermediates Lanosterol->Ergosterol_Intermediates Multiple Steps Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Later Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane 4-Aminopiperidine_Derivatives 4-Aminopiperidine_Derivatives 4-Aminopiperidine_Derivatives->Ergosterol_Intermediates Inhibition of Sterol C14-reductase & Sterol C8-isomerase

Caption: Inhibition of ergosterol biosynthesis by 4-aminopiperidine derivatives.

References

Comparative Kinetics of N-Boc-4-bromopiperidine in C-N and C-C Bond Formation: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide offers a comparative overview of the reaction kinetics of N-Boc-4-bromopiperidine, a key intermediate in pharmaceutical synthesis. The focus is on two pivotal reaction classes: the Buchwald-Hartwig amination for carbon-nitrogen (C-N) bond formation and the Suzuki-Miyaura coupling for carbon-carbon (C-C) bond formation. This document provides researchers, scientists, and drug development professionals with a framework for understanding and optimizing these reactions through a kinetic lens, including detailed experimental protocols and visualizations of the underlying mechanisms and workflows.

While direct, side-by-side quantitative kinetic data for this compound across a range of conditions is not extensively published, this guide synthesizes established principles from related chemical literature to provide a qualitative comparison and a robust methodology for conducting such studies.

Qualitative Comparison of Reaction Kinetics

The reaction rates of Buchwald-Hartwig and Suzuki-Miyaura couplings involving this compound are profoundly influenced by the choice of catalyst, base, solvent, and temperature. The following table provides a qualitative comparison of these parameters and their expected impact on the reaction kinetics.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingAnticipated Impact on this compound Reactions
Catalyst System Typically requires bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) to facilitate the catalytic cycle.A broader range of phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (NHCs) are effective.The steric and electronic properties of the ligand are critical in determining the rate of reaction for this compound, with sterically hindered ligands potentially favoring product formation.
Base Necessitates strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) to deprotonate the amine coupling partner.Generally proceeds with milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).The strong base required for the Buchwald-Hartwig amination may present challenges for the stability of sensitive functional groups, whereas the milder conditions of the Suzuki coupling are often more forgiving.
Solvent Commonly performed in aprotic solvents ranging from non-polar (toluene) to polar (dioxane).Often utilizes polar aprotic solvents (e.g., DMF) or biphasic systems with water to dissolve the inorganic base.For reproducible kinetic results, the chosen solvent must ensure the solubility of this compound and all other reaction components at the operating temperature.
Temperature Frequently requires elevated temperatures (80-110 °C) to achieve practical reaction rates.Can often be conducted at lower temperatures compared to C-N couplings, although this is dependent on the specific substrates.Reaction rates will increase with temperature, but optimization is necessary to avoid catalyst decomposition and byproduct formation.

Quantitative Data Presentation

The following tables are presented as templates for researchers to populate with their own experimental data derived from kinetic studies.

Table 1: Template for Kinetic Data of Buchwald-Hartwig Amination of this compound

EntryPd CatalystLigandBaseSolventTemp. (°C)Initial Rate (M/s)
1Pd(OAc)₂XPhosNaOtBuToluene100experimental data
2Pd₂(dba)₃RuPhosNaOtBuToluene100experimental data
3Pd(OAc)₂XPhosLHMDSDioxane100experimental data

Table 2: Template for Kinetic Data of Suzuki-Miyaura Coupling of this compound

EntryPd CatalystLigandBaseSolventTemp. (°C)Initial Rate (M/s)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O90experimental data
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O90experimental data
3Pd(OAc)₂SPhosK₂CO₃DMF/H₂O90experimental data

Experimental Protocols for Kinetic Analysis

A standardized approach is crucial for obtaining reliable and comparable kinetic data.

General Materials and Methods

High-purity reagents and anhydrous solvents (where necessary) should be utilized. Reactions are to be conducted under an inert atmosphere (e.g., nitrogen or argon) with precise temperature control. Reaction progress should be monitored by a suitable analytical technique such as HPLC or GC, using an internal standard for accurate quantification.

Protocol for a Representative Kinetic Experiment
  • Preparation: Prepare stock solutions of this compound, the coupling partner (amine or boronic acid), and an internal standard in the chosen solvent.

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precursor, ligand, and base. Add the solvent and allow the mixture to reach the desired reaction temperature.

  • Initiation and Monitoring: Initiate the reaction by adding the stock solutions of the reactants. At predetermined time intervals, withdraw aliquots, quench the reaction immediately, and prepare the samples for analysis.

  • Data Analysis: Plot the concentration of the product against time to determine the initial reaction rate. For pseudo-first-order conditions, the observed rate constant (k_obs) can be calculated by fitting the data to the appropriate rate law.

Visualization of Reaction Pathways and Workflow

To facilitate a deeper understanding, the following diagrams illustrate the catalytic cycles and a typical experimental workflow for kinetic analysis.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Aryl_Halide Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination + Amine Deprotonation Deprotonation Amine_Coordination->Deprotonation + Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Releases Product Product C-N Product Reductive_Elimination->Product Aryl_Halide N-Boc-Pip-Br Amine R₂NH Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Aryl_Halide Transmetalation Transmetalation Oxidative_Addition->Transmetalation + [ArB(OH)₃]⁻ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Releases Product Product C-C Product Reductive_Elimination->Product Aryl_Halide N-Boc-Pip-Br Organoboron ArB(OH)₂ Organoboron->Transmetalation + Base Base Base Kinetic_Study_Workflow cluster_setup Setup cluster_run Execution cluster_data Analysis Prepare_Stocks Prepare Stock Solutions Setup_Reaction Assemble Reaction under Inert Atmosphere Prepare_Stocks->Setup_Reaction Initiate Initiate Reaction at T₀ Setup_Reaction->Initiate Sample Timed Aliquot Sampling Initiate->Sample Quench_Sample Quench Aliquot Sample->Quench_Sample Analysis HPLC/GC Analysis Quench_Sample->Analysis Plotting Plot [Product] vs. Time Analysis->Plotting Calculation Calculate Initial Rate / k_obs Plotting->Calculation

Safety Operating Guide

Proper Disposal of N-Boc-4-bromopiperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N-Boc-4-bromopiperidine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.[1] However, its safe management is crucial due to its potential hazards. According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life. Therefore, strict adherence to disposal protocols is necessary to mitigate these risks.

Hazard and Safety Information

Before handling this compound, it is essential to be aware of its hazard classifications and the necessary safety precautions.

Hazard Category Description Precautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.P273: Avoid release to the environment.

Data sourced from Sigma-Aldrich Safety Data Sheet.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn, including:

  • N95 (US) type dust mask

  • Eye shields

  • Gloves

Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weighing paper).

    • The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste," "Toxic," and include the chemical name: "this compound."

  • Waste Collection:

    • Collect all waste this compound, whether in solid or liquid form, in the designated hazardous waste container.

    • If the compound is in a solution, do not mix it with other incompatible waste streams.

    • For small spills, sweep up the solid material and place it in the designated waste container.[2][3]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Final Disposal:

    • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[2]

    • All disposal activities must be in accordance with federal, state, and local environmental control regulations.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Collect Solid & Liquid Waste C->D E Segregate from Incompatible Materials D->E F Keep Container Tightly Closed E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Professional Waste Pickup H->I J Document Waste Transfer I->J

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Protocols for N-Boc-4-bromopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-Boc-4-bromopiperidine (CAS No. 180695-79-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its GHS classifications and the recommended personal protective equipment.

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1][2]Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][3]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[2]Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure.[2][4][5][6]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[2]Safety glasses with side shields or chemical safety goggles.[2][5][6] A face shield may be necessary if there is a risk of splashing.[7][8]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[2]Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[4][9]
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects[1]Avoid release to the environment.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[4]

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

2. Personal Protective Equipment (PPE) Donning Sequence:

  • Clothing: Wear a long-sleeved lab coat over personal clothing that covers the legs and closed-toe shoes.[6]

  • Gloves: Don chemical-resistant gloves. Nitrile gloves are a suitable option.[6] Inspect gloves for any signs of damage before use.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[5][6]

  • Face Protection: If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][9]

3. Chemical Handling:

  • Pre-Use Inspection: Visually inspect the container for any damage or leaks before handling.

  • Dispensing: When transferring or weighing the chemical, perform the operation within a fume hood to contain any dust or vapors.

  • Spill Prevention: Use a secondary container when transporting the chemical within the laboratory.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][11]

  • The storage area should be clearly labeled.

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation:

  • All disposable materials contaminated with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Unused or waste this compound should be kept in its original or a compatible, tightly sealed container, clearly labeled as hazardous waste.

2. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it into a sealed container for disposal.[4][10]

  • Large Spills: For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

  • First Aid - Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[2] Seek medical attention.

  • First Aid - Inhalation: Move the person to fresh air.[2] If not breathing, give artificial respiration. Seek medical attention.

  • First Aid - Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.[2]

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[4]

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS and SOPs B Verify Fume Hood is Certified A->B C Gather Required PPE B->C D Don PPE C->D E Perform Experiment in Fume Hood D->E F Weighing and Transferring E->F L Evacuate Area (if large spill) E->L Spill Occurs N Contain and Clean (if small spill) E->N Spill Occurs G Reaction/Procedure F->G H Segregate Waste G->H I Decontaminate Work Area H->I J Doff PPE I->J K Wash Hands J->K M Notify EHS L->M

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-4-bromopiperidine
Reactant of Route 2
Reactant of Route 2
N-Boc-4-bromopiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.